molecular formula C7H9N3O4S B044204 5-Nitro-2-(propylthio)pyrimidine-4,6-diol CAS No. 145783-13-7

5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Numéro de catalogue: B044204
Numéro CAS: 145783-13-7
Poids moléculaire: 231.23 g/mol
Clé InChI: PHMVMACIFWKESN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a synthetically accessible pyrimidine derivative of significant interest in medicinal chemistry and biochemical research. Its core structure, featuring a nitro group and a propylthioether side chain on the pyrimidine-diol scaffold, makes it a versatile intermediate and a candidate for probing enzyme active sites. A primary research application for this compound is its investigation as an inhibitor of the enzyme xanthine oxidase (XO). The structural analogy to hypoxanthine and xanthine suggests it may act by competing for the molybdenum-pterin center of the enzyme, thereby potentially reducing uric acid production. This mechanism positions it as a valuable tool compound for studying purine metabolism disorders, such as gout and hyperuricemia. Furthermore, the nitro and thioether functionalities provide handles for further chemical derivatization, enabling the synthesis of more complex molecular libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore novel therapeutic pathways, develop enzyme assay protocols, and as a key precursor in the synthesis of potential nucleoside analogues or other heterocyclic compounds with tailored biological activities.

Propriétés

IUPAC Name

4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMVMACIFWKESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617047
Record name 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145783-13-7
Record name 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145783-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative of significant interest in pharmaceutical sciences. It is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor and is also monitored as a potential genotoxic impurity in the final drug substance.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and analytical methods for its characterization. Additionally, its potential biological activities, particularly as a xanthine oxidase inhibitor, are discussed. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of Ticagrelor and related compounds.

Core Properties of this compound

This compound, also known by its IUPAC name 4-hydroxy-5-nitro-2-(propylsulfanyl)-1H-pyrimidin-6-one, is a heterocyclic compound with the molecular formula C₇H₉N₃O₄S.[2][3] It is characterized by a pyrimidine ring substituted with a nitro group, two hydroxyl groups, and a propylthio group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.[3]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted rather than experimentally determined. The compound typically appears as a light yellow to yellow solid.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉N₃O₄S[2]
Molecular Weight 231.23 g/mol [2][5]
Appearance Light yellow to yellow solid[4]
Density (Predicted) 1.6 ± 0.1 g/cm³
Boiling Point (Predicted) 379.7 ± 37.0 °C at 760 mmHg
pKa (Predicted) -1.21 ± 0.10[3]
LogP (Predicted) 1.83

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nitration of its precursor, 2-(propylthio)pyrimidine-4,6-diol.[6][7] This reaction is typically carried out using fuming nitric acid in the presence of a suitable solvent, such as acetic acid.[7]

Synthetic Pathway

The synthesis of this compound is a key step in the overall synthesis of Ticagrelor. A generalized synthetic pathway is illustrated below.

Ticagrelor Synthesis Pathway 2-Thiobarbituric Acid 2-Thiobarbituric Acid 2-(Propylthio)pyrimidine-4,6-diol 2-(Propylthio)pyrimidine-4,6-diol 2-Thiobarbituric Acid->2-(Propylthio)pyrimidine-4,6-diol Propyl Iodide, Base This compound This compound 2-(Propylthio)pyrimidine-4,6-diol->this compound Fuming Nitric Acid, Acetic Acid 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine This compound->4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Chlorinating Agent (e.g., POCl3) Ticagrelor Precursors Ticagrelor Precursors 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine->Ticagrelor Precursors Coupling Reactions Ticagrelor Ticagrelor Ticagrelor Precursors->Ticagrelor Further Steps

Caption: Synthesis pathway of Ticagrelor highlighting the role of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[8][9]

Materials:

  • 2-(Propylthio)pyrimidine-4,6-diol

  • Fuming nitric acid

  • Glacial acetic acid

  • Ice

  • Water

  • Filtration apparatus

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, a mixture of fuming nitric acid and glacial acetic acid is prepared and cooled.

  • 2-(Propylthio)pyrimidine-4,6-diol is added portion-wise to the cooled acid mixture while maintaining the temperature between 25-30°C.

  • The resulting mixture is stirred at this temperature for approximately 22-30 hours, with the reaction progress monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is slowly added to ice-water to precipitate the product.

  • The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure to yield this compound as a yellow powder. A purity of over 99% can be achieved with this method.[6]

A high-yield continuous-flow nitration process has also been developed, which can improve the isolated yield by over 12.4% compared to traditional batch processes.

Analytical Characterization

The characterization of this compound is crucial for its use as a pharmaceutical intermediate and for monitoring its presence as an impurity.

Spectroscopic Data

While detailed spectral data for this compound is not widely published, its precursor, 2-(propylthio)pyrimidine-4,6-diol, has been characterized. For 2-(propylthio)pyrimidine-4,6-diol, the following has been reported:

  • ¹H-NMR (CDCl₃, δ): 0.91 (3H, t), 1.57 (2H, m), 3.02 (2H, t), 5.10 (1H, s), 11.71 (2H, bs).[9]

  • Mass [M-H]⁻: 185.20.[9]

For this compound itself, high-resolution mass spectrometry (HRMS) is used for molecular formula validation.[6]

Chromatographic Methods

Given its role as a potential genotoxic impurity in Ticagrelor, highly sensitive analytical methods have been developed for its detection and quantification. A novel Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) method has been reported for the trace level identification of this compound.[1]

Table 2: LC-QTOF-MS/MS Method Parameters for the Analysis of this compound in Ticagrelor

ParameterValue
Column ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid in Milli-Q water
Mobile Phase B Methanol
Elution Isocratic (30:70 v/v A:B)
Flow Rate 0.25 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Autosampler Temperature 5°C
Run Time 8.0 min
Retention Time 1.345 minutes
LOD 0.56 ppm
LOQ 1.67 ppm

Biological Activity and Significance

Role as an Intermediate in Ticagrelor Synthesis

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Ticagrelor.[6] Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation and is used in the prevention of thrombotic events.[6][10]

Potential as a Xanthine Oxidase Inhibitor

There is interest in this compound as a potential inhibitor of xanthine oxidase.[6] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[11][12] Overproduction of uric acid can lead to hyperuricemia and gout.[11] The structural similarity of this compound to hypoxanthine and xanthine suggests it may act as a competitive inhibitor.[6] However, to date, no specific IC₅₀ values or detailed inhibitory studies for this compound have been published.

Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Inhibitor This compound Inhibitor->XanthineOxidase

Caption: The role of xanthine oxidase in purine metabolism and the potential inhibitory action of this compound.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a generalized protocol for assessing the xanthine oxidase inhibitory activity of a test compound, which can be adapted for this compound.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Dissolve the test compound (this compound) and allopurinol in DMSO to prepare stock solutions, and then make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol compared to the control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry, primarily due to its role in the synthesis of Ticagrelor. Its well-defined synthetic pathway and the availability of sensitive analytical methods for its detection underscore its significance. While its potential as a xanthine oxidase inhibitor is of academic and research interest, further studies are required to quantify this activity and explore its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, serving as a useful resource for professionals in the field.

References

An In-depth Technical Guide to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical structure, physical and chemical properties, synthesis methodologies with experimental protocols, and its primary application as a precursor in the synthesis of Ticagrelor.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by a nitro group at the 5-position and a propylthio group at the 2-position of the pyrimidine-4,6-diol ring.[1][2] Its structure lends itself to further chemical modifications, making it a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name 4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one[1][3]
CAS Number 145783-13-7[1][4]
Molecular Formula C₇H₉N₃O₄S[2][4]
Molecular Weight 231.23 g/mol [1][4]
Canonical SMILES CCCSC1=NC(=C(C(=O)N1)--INVALID-LINK--[O-])O[1]
InChI Key PHMVMACIFWKESN-UHFFFAOYSA-N[1][4]
Appearance Light yellow to yellow solid[5]

Table 2: Predicted Physicochemical Properties

PropertyValue
Density 1.6±0.1 g/cm³[6]
Boiling Point 379.7±37.0 °C at 760 mmHg[6]
pKa -1.21±0.10[5]
LogP 1.2981[4]
Topological Polar Surface Area (TPSA) 109.38 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 7[4]
Rotatable Bonds 4[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide to form 2-(propylthio)pyrimidine-4,6-diol. The second step is the nitration of this intermediate to yield the final product.

Synthesis Workflow

G cluster_0 Step 1: S-alkylation cluster_1 Step 2: Nitration 2-Thiobarbituric_acid 2-Thiobarbituric Acid Reaction1 S-alkylation 2-Thiobarbituric_acid->Reaction1 Propyl_halide Propyl Halide Propyl_halide->Reaction1 Base Base (e.g., NaOH, KOH) Base->Reaction1 Solvent Solvent (e.g., Water, Methanol) Solvent->Reaction1 Intermediate 2-(Propylthio)pyrimidine-4,6-diol Reaction1->Intermediate Reaction2 Nitration Intermediate->Reaction2 Nitrating_agent Nitrating Agent (e.g., Fuming Nitric Acid) Nitrating_agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Synthesis workflow for this compound.
Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature for the synthesis of this compound and its precursor.

Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol [7][8]

  • To a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml), a solution of sodium hydroxide (63.13 g) in water (147.35 ml) is added over 15-20 minutes at a temperature of 20-25°C.

  • The resulting mixture is stirred for 40 minutes at 20-25°C.

  • Water (200 ml) is added, and the reaction temperature is raised to 30-35°C.

  • Methanol (200 ml) and propyl iodide (123.36 g) are then added to the reaction mixture.

  • The reaction is stirred for a period of time (some procedures suggest up to 4 days, while others aim for reduced reaction times) until completion.[7]

  • The reaction mass is then acidified with hydrochloric acid to a pH of 2-3.

  • The precipitated product is isolated by filtration, washed with water, and dried under reduced pressure at 40-45°C to yield 2-(propylthio)pyrimidine-4,6-diol as a white powder.

Table 3: Example Yield and Spectroscopic Data for 2-(Propylthio)pyrimidine-4,6-diol

DataValue
Yield 61.9%[7]
¹H-NMR (CDCl₃, δ) 0.91 (3H, t), 1.57 (2H, m), 3.02 (2H, t), 5.10 (1H, s), 11.71 (2H, bs)[7]
Mass [M-H]⁻ 185.20[7]

Step 2: Synthesis of this compound [7]

  • The previously synthesized 2-(propylthio)pyrimidine-4,6-diol is reacted with excess fuming nitric acid.

  • The reaction is typically carried out for 22-30 hours at 25-30°C to ensure complete nitration.[1]

  • The excess nitric acid can serve as both the reagent and the solvent.[1]

  • The reaction is quenched by neutralization with ice-water.

  • The resulting yellow powder is isolated by filtration to yield this compound. A purity of 99.06% has been reported for this method.[1]

Application in Drug Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Ticagrelor, an antiplatelet medication.[1] Ticagrelor functions as a P2Y12 receptor antagonist, which is crucial for inhibiting ADP-mediated platelet activation and aggregation.[1]

Role in Ticagrelor Synthesis

G Start 5-Nitro-2-(propylthio) pyrimidine-4,6-diol Intermediate_2 4,6-Dichloro-5-nitro-2- (propylthio)pyrimidine Start->Intermediate_2 Chlorination Intermediate_3 Other Intermediates Intermediate_2->Intermediate_3 Multi-step Synthesis Ticagrelor Ticagrelor Intermediate_3->Ticagrelor Target P2Y12 Receptor Ticagrelor->Target Antagonist Effect Inhibition of Platelet Aggregation Target->Effect Blocks ADP binding

References

5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative with a structural resemblance to endogenous purines and clinically utilized thiouracil drugs. This document provides an in-depth technical guide on its core mechanism of action. Primarily investigated as a potential inhibitor of xanthine oxidase, this compound holds relevance in the study of purine metabolism disorders.[1] Additionally, its structural similarity to propylthiouracil (PTU) suggests a possible role in the modulation of thyroid hormone synthesis through the inhibition of thyroid peroxidase. This whitepaper details the hypothesized mechanisms of action, presents relevant quantitative data for analogous compounds, provides detailed experimental protocols for assessing its biological activity, and visualizes the associated signaling pathways.

Introduction

This compound is a synthetic heterocyclic compound. It is recognized as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1] Beyond its role in synthetic chemistry, its molecular architecture, which features a pyrimidine core analogous to purine bases and a propylthio group reminiscent of the antithyroid drug propylthiouracil, has prompted investigations into its own biological activities. The primary research application for this compound is its investigation as an inhibitor of the enzyme xanthine oxidase (XO).[1]

Hypothesized Mechanism of Action: Xanthine Oxidase Inhibition

The principal proposed mechanism of action for this compound is the inhibition of xanthine oxidase.[1] This hypothesis is predicated on its structural similarity to the natural substrates of xanthine oxidase, hypoxanthine and xanthine.[1] By mimicking these substrates, it is suggested that this compound may act as a competitive inhibitor, binding to the molybdenum-pterin center of the enzyme and thereby blocking the catalytic conversion of hypoxanthine and xanthine into uric acid.[1]

Signaling Pathway: Purine Metabolism

Xanthine oxidase is a critical enzyme in the catabolism of purines.[2] Inhibition of this enzyme would lead to a decrease in the production of uric acid, a key factor in the pathophysiology of gout and other hyperuricemic conditions.

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XanthineOxidase Xanthine Oxidase XanthineOxidase->Xanthine XanthineOxidase->UricAcid Inhibitor This compound Inhibitor->XanthineOxidase Inhibition

Figure 1: Hypothesized inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.
Quantitative Data

As of the latest available data, specific quantitative values for the inhibition of xanthine oxidase by this compound (e.g., IC50, Ki) have not been published in the reviewed literature. The table below is presented as a template for the type of data that would be generated from the experimental protocol outlined in section 2.3.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Inhibition Type
This compoundXanthine OxidaseSpectrophotometricData not availableData not availableHypothesized Competitive
Allopurinol (Reference)Xanthine OxidaseSpectrophotometricVariableVariableCompetitive
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against xanthine oxidase.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the buffer.

    • Dissolve this compound and allopurinol in DMSO to create stock solutions, followed by serial dilutions in the buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and test compound solution (or vehicle).

    • Control: Buffer, xanthine oxidase solution, and vehicle (DMSO in buffer).

    • Test: Buffer, xanthine oxidase solution, and serial dilutions of this compound.

    • Positive Control: Buffer, xanthine oxidase solution, and serial dilutions of allopurinol.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Measure the absorbance at 290-295 nm at regular intervals to monitor the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

XO_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep AssaySetup Assay Setup (96-well plate) ReagentPrep->AssaySetup PreIncubation Pre-incubation (25°C, 15 min) AssaySetup->PreIncubation Reaction Initiate Reaction (add Xanthine) PreIncubation->Reaction Measurement Measure Absorbance (295 nm) Reaction->Measurement DataAnalysis Data Analysis (% Inhibition, IC50) Measurement->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental workflow for the in vitro Xanthine Oxidase inhibition assay.

Potential Mechanism of Action: Thyroid Peroxidase Inhibition

Due to its structural similarity to 6-n-propyl-2-thiouracil (PTU), a known antithyroid agent, this compound may potentially inhibit thyroid peroxidase (TPO). TPO is a key enzyme in the biosynthesis of thyroid hormones.[3] PTU inhibits TPO, thereby blocking the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form T3 and T4.[4]

Signaling Pathway: Thyroid Hormone Synthesis

Thyroid peroxidase is essential for the production of thyroid hormones. Its inhibition would disrupt the thyroid hormone synthesis pathway, leading to a decrease in circulating T3 and T4 levels.

TPO_Pathway Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation Thyroglobulin Thyroglobulin-Tyrosine Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling TPO Thyroid Peroxidase (TPO) TPO->Iodine TPO->MIT_DIT TPO->T3_T4 Inhibitor This compound Inhibitor->TPO Inhibition

Figure 3: Potential inhibition of Thyroid Peroxidase in the Thyroid Hormone Synthesis Pathway.
Quantitative Data for an Analogous Compound

While no quantitative data exists for this compound as a TPO inhibitor, data for the structurally related compound, propylthiouracil (PTU), is available and presented here for comparative context.

CompoundTargetTPO SourceAssay TypeIC50 (µM)
This compoundThyroid PeroxidaseNot ApplicableNot ApplicableData not available
Propylthiouracil (PTU)Thyroid PeroxidaseRat Thyroid MicrosomesAmplex UltraRed1.2[3]
Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay (Amplex UltraRed Method)

This protocol outlines a fluorometric assay to assess the potential inhibitory effect of this compound on TPO activity.

Materials and Reagents:

  • Rat thyroid microsomes (as a source of TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Propylthiouracil (PTU) (positive control)

  • Potassium phosphate buffer

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Thyroid Microsomes:

    • Excise thyroid glands from rats and homogenize in ice-cold buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

    • Determine the protein concentration of the microsomal preparation.

  • Assay Setup (in a 96-well plate):

    • Add buffer, Amplex UltraRed reagent, and H₂O₂ to each well.

    • Add serial dilutions of this compound or PTU.

    • Include a vehicle control (DMSO).

  • Reaction and Measurement:

    • Initiate the reaction by adding the thyroid microsome preparation to each well.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) to detect the formation of resorufin.

  • Data Analysis:

    • Calculate the percentage of TPO inhibition for each concentration of the test compound.

    • Generate a dose-response curve and determine the IC50 value.

TPO_Workflow Start Start MicrosomePrep Thyroid Microsome Preparation Start->MicrosomePrep AssaySetup Assay Setup (96-well plate) MicrosomePrep->AssaySetup Reaction Initiate Reaction (add microsomes) AssaySetup->Reaction Incubation Incubation (Room Temp, dark) Reaction->Incubation Measurement Measure Fluorescence Incubation->Measurement DataAnalysis Data Analysis (% Inhibition, IC50) Measurement->DataAnalysis End End DataAnalysis->End

Figure 4: Experimental workflow for the in vitro Thyroid Peroxidase inhibition assay.

Conclusion

This compound is a compound of interest due to its potential as a xanthine oxidase inhibitor, a mechanism suggested by its structural similarity to the enzyme's natural substrates. While direct quantitative evidence of this activity is currently lacking in public literature, the provided experimental protocols offer a clear path for its evaluation. Furthermore, the structural relationship to propylthiouracil warrants investigation into its potential effects on thyroid peroxidase. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate the core mechanism of action of this compound. Further studies are required to elucidate its precise biological activities and therapeutic potential.

References

A Technical Guide to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol as a Potential Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, focusing on its investigated role as a xanthine oxidase inhibitor. The information compiled herein is intended to serve as a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (CAS No: 145783-13-7) is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research.[1] While it is primarily known as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, its structural characteristics have prompted investigation into its biological activities.[1][2] Specifically, its structural similarity to the natural purine substrates of xanthine oxidase, such as hypoxanthine and xanthine, suggests its potential as an inhibitor of this enzyme.[1]

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4] Overproduction of uric acid leads to hyperuricemia, a condition that is a precursor to gout.[3] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing such conditions.[3][4] This guide explores the potential of this compound in this context, presenting available data, experimental methodologies, and relevant biochemical pathways.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 145783-13-7[1]
Molecular Formula C₇H₉N₃O₄S[2][5]
Molecular Weight 231.23 g/mol [1][2]
IUPAC Name 4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one[5][6]
Synonyms 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone[5]
Density 1.6±0.1 g/cm³[6]
Boiling Point 379.7±37.0 °C at 760 mmHg[6]

Role as a Xanthine Oxidase Inhibitor

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound as a xanthine oxidase inhibitor is competitive inhibition.[1] Due to its structural analogy to the enzyme's natural substrates, hypoxanthine and xanthine, it is hypothesized that the compound may compete for the molybdenum-pterin active site of the enzyme.[1] By occupying this active site, it would prevent the binding and subsequent oxidation of the natural substrates, thereby reducing the production of uric acid.[1] This positions it as a valuable compound for studying purine metabolism disorders like gout and hyperuricemia.[1]

The general enzymatic pathway catalyzed by xanthine oxidase and the point of inhibition are illustrated in the diagram below.

Xanthine_Oxidase_Pathway cluster_pathway Purine Catabolism Pathway cluster_inhibitor Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inhibitor 5-Nitro-2-(propylthio) pyrimidine-4,6-diol XO Xanthine Oxidase Inhibitor->XO Binds to active site

Caption: Proposed inhibition of the xanthine oxidase pathway.

Quantitative Data on Xanthine Oxidase Inhibitors

While this compound is investigated as a potential xanthine oxidase inhibitor, specific quantitative data such as IC₅₀ or Kᵢ values are not available in the reviewed literature. For context and comparison, the following table summarizes the inhibitory activity of other known xanthine oxidase inhibitors, including the reference drug Allopurinol.

InhibitorIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
Allopurinol 2.84 ± 0.412.12Competitive[7][8]
Oxypurinol ~15.26.35 ± 0.96-[7]
3,4,5-Trihydroxycinnamic acid (THCA) 61.60 ± 8.00170Competitive[7][8]
ALS-28 -2.7 ± 1.5Competitive[9]
ALS-8 -4.5 ± 1.5Competitive[9]

Experimental Protocols

The following sections detail standardized methodologies for evaluating potential xanthine oxidase inhibitors in vitro.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is the standard method for determining the inhibitory activity of a compound on xanthine oxidase by quantifying the production of uric acid.[3][7]

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[3] The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid formation.[3]

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or other sources)[7]

  • Xanthine (substrate)[7]

  • Test Compound (e.g., this compound)

  • Allopurinol (positive control)[7]

  • Potassium Phosphate Buffer (e.g., 70-100 mM, pH 7.5)[7][10]

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds[7]

  • UV-Vis Spectrophotometer or 96-well UV-transparent microplate reader[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine (e.g., 150-300 µM) in the phosphate buffer.[7][10]

    • Prepare stock solutions of the test compound and Allopurinol in DMSO. Further dilute to various concentrations with phosphate buffer.[7]

    • Prepare a working solution of xanthine oxidase (e.g., 0.01-0.1 units/mL) in cold phosphate buffer immediately before use.[7][11]

  • Assay Setup (96-well plate format):

    • Test Wells: Add phosphate buffer, a specific volume of the test compound solution (at various concentrations), and the xanthine oxidase enzyme solution.[7][10]

    • Control Wells (No Inhibitor): Add phosphate buffer, vehicle (e.g., DMSO in buffer), and the xanthine oxidase solution.[3]

    • Blank Wells (No Enzyme): Add phosphate buffer and the test compound solution (or vehicle) without the enzyme.[3][7]

    • Positive Control Wells: Add phosphate buffer, Allopurinol solution (at various concentrations), and the xanthine oxidase solution.[3]

  • Reaction and Measurement:

    • Pre-incubate the assay mixtures at 25°C or 37°C for a set period (e.g., 10-15 minutes).[7][11][12]

    • Initiate the reaction by adding the xanthine substrate solution to all wells.[7][10]

    • Immediately monitor the increase in absorbance at 295 nm over a period of time (e.g., 5-15 minutes) using a microplate reader.[7][10]

Data Analysis:

  • Calculate Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration is calculated using the formula: % Inhibition = [ (Acontrol - Ablank) - (Asample - Ablank) ] / (Acontrol - Ablank) x 100[3] Where A is the rate of change in absorbance per minute.

  • Determine IC₅₀ Value: To determine the half-maximal inhibitory concentration (IC₅₀), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, XO, Substrate, Inhibitor) Prep_Plate Set up 96-Well Plate (Test, Control, Blank) Prep_Reagents->Prep_Plate Pre_Incubate Pre-incubate Plate (e.g., 25°C for 15 min) Prep_Plate->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Xanthine Substrate) Pre_Incubate->Initiate_Reaction Measure_Abs Measure Absorbance at 295 nm (Kinetic Read) Initiate_Reaction->Measure_Abs Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value (Dose-Response Curve) Calc_Inhibition->Calc_IC50

Caption: General experimental workflow for an in vitro XO inhibition assay.

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.

Procedure:

  • The xanthine oxidase activity is measured at various concentrations of the substrate (xanthine) in the absence and presence of fixed concentrations of the inhibitor.[9][13]

  • The initial reaction velocities (v) are calculated for each condition.[13]

  • The data is plotted using a Lineweaver-Burk (double reciprocal) plot (1/v versus 1/[S]), where [S] is the substrate concentration.[9][13]

Analysis:

  • Competitive Inhibition: The Vₘₐₓ remains unchanged, while the apparent Kₘ increases. The lines on the plot intersect at the y-axis.[9][12]

  • Non-competitive Inhibition: The Vₘₐₓ decreases, while the Kₘ remains unchanged.

  • Mixed Inhibition: Both Vₘₐₓ and Kₘ are altered. The lines on the plot intersect in the second or third quadrant.[13]

The inhibition constant (Kᵢ) can be calculated from these plots, providing a measure of the inhibitor's binding affinity.[9]

Synthesis Overview

This compound is synthesized from pyrimidine precursors through nitration and thiolation reactions.[1] A common route involves the reaction of 2-propylthio-pyrimidine-4,6-diol with excess fuming nitric acid.[14][15] The precursor, 2-propylthio-pyrimidine-4,6-diol, can be prepared by reacting 2-thiobarbituric acid with propyl iodide in the presence of sodium hydroxide.[14][15] The compound 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a key intermediate in some synthetic pathways.[1][16]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Thiobarbituric Acid Intermediate 2-Propylthio-pyrimidine-4,6-diol Start->Intermediate  + Propyl Iodide  + NaOH Final_Product 5-Nitro-2-(propylthio) pyrimidine-4,6-diol Intermediate->Final_Product  + Fuming Nitric Acid  (Nitration)

Caption: Simplified synthetic workflow for the target compound.

Conclusion

This compound presents an interesting scaffold for the development of novel xanthine oxidase inhibitors due to its structural similarity to the enzyme's natural substrates. While it is a well-known intermediate in pharmaceutical synthesis, its potential as a direct therapeutic agent for conditions like hyperuricemia warrants further investigation. The primary proposed mechanism is competitive inhibition, though this requires confirmation through detailed enzyme kinetic studies. The protocols outlined in this guide provide a robust framework for such evaluations. Future research should focus on obtaining quantitative inhibitory data (IC₅₀ and Kᵢ values) and performing structure-activity relationship (SAR) studies to optimize its potency and selectivity.[1]

References

The Potential Role of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative primarily recognized for its crucial role as a synthetic intermediate in the manufacturing of the antiplatelet drug, Ticagrelor.[1][2] Beyond its established utility in pharmaceutical synthesis, its structural analogy to endogenous purines such as hypoxanthine and xanthine has led to the hypothesis that it may act as an inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, its synthesis, and its theoretical role in purine metabolism. While direct experimental evidence for its interaction with xanthine oxidase is not currently available in peer-reviewed literature, this document outlines detailed experimental protocols for evaluating its potential as a xanthine oxidase inhibitor. This guide is intended to serve as a resource for researchers investigating novel modulators of purine metabolism for conditions such as hyperuricemia and gout.

Chemical and Physical Properties

This compound, also known as S-Propyl-5-nitro-2-thiobarbituric acid, is a solid, typically a yellow powder, at room temperature.[3] Its chemical structure features a pyrimidine ring substituted with a nitro group, two hydroxyl groups, and a propylthio side chain. These functional groups contribute to its chemical reactivity and potential for biological interactions.

PropertyValueSource
Molecular Formula C₇H₉N₃O₄S[2]
Molecular Weight 231.23 g/mol [2]
CAS Number 145783-13-7[1]
IUPAC Name 4-hydroxy-5-nitro-2-(propylthio)pyrimidin-6(1H)-one[1]
Appearance Yellow powder[3]

Synthesis

This compound is synthesized from 2-propylthio-pyrimidine-4,6-diol.[3][4] The synthesis generally involves the nitration of the precursor using a nitrating agent such as fuming nitric acid, often in the presence of a solvent like acetic acid.[3][4]

Example Synthetic Protocol:

A common method for the synthesis of this compound involves the following steps:

  • To a reaction vessel containing acetic acid, fuming nitric acid is added portion-wise while maintaining the temperature between 25-30°C.[4]

  • 2-Propylthio-pyrimidine-4,6-diol is then added to this mixture over a period of time, ensuring the temperature remains controlled at 25-30°C.[4]

  • The resulting mixture is stirred for approximately one hour at the same temperature.[4]

  • Upon completion of the reaction, water is added to the reaction mass, causing the product to precipitate.[4]

  • The resulting slurry is stirred for another hour at 20-25°C.[3]

  • The solid product is then isolated by filtration and dried under reduced pressure.[3][4]

Synthesis_Workflow 2-Propylthio-pyrimidine-4,6-diol 2-Propylthio-pyrimidine-4,6-diol Nitration Reaction Nitration Reaction 2-Propylthio-pyrimidine-4,6-diol->Nitration Reaction Fuming Nitric Acid + Acetic Acid Fuming Nitric Acid + Acetic Acid Fuming Nitric Acid + Acetic Acid->Nitration Reaction Precipitation with Water Precipitation with Water Nitration Reaction->Precipitation with Water Filtration and Drying Filtration and Drying Precipitation with Water->Filtration and Drying This compound This compound Filtration and Drying->this compound

Synthesis of this compound.

Potential Role in Purine Metabolism

The structural resemblance of this compound to the purine bases hypoxanthine and xanthine forms the basis of the hypothesis that it may function as a xanthine oxidase inhibitor.[1] Xanthine oxidase is a critical enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Inhibition of this enzyme is a well-established therapeutic strategy for reducing uric acid levels in the blood, thereby treating conditions like gout and hyperuricemia.[5]

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase This compound This compound This compound->Xanthine Oxidase Potential Inhibition

Hypothesized inhibition of Xanthine Oxidase.

If this compound competitively binds to the active site of xanthine oxidase, it would prevent the natural substrates from being converted to uric acid, leading to a decrease in urate production. To date, there are no published studies that have experimentally validated this hypothesis or quantified the inhibitory potency (e.g., IC50 or Ki values) of this compound against xanthine oxidase.

Experimental Protocols for Evaluating Xanthine Oxidase Inhibition

To investigate the potential of this compound as a xanthine oxidase inhibitor, a standard in vitro enzymatic assay can be employed. The following protocol is a generalized procedure that can be adapted for this purpose.

Materials and Reagents
  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Preparation of Solutions
  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate.

  • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.

  • Test Compound and Control Solutions: Dissolve this compound and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Assay Procedure
  • In a 96-well microplate, add the following to each well:

    • Blank: Phosphate buffer and the test compound vehicle (DMSO in buffer).

    • Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and the vehicle.

    • Test Compound: Phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.

Data Analysis
  • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [1 - (Rate of test reaction / Rate of control reaction)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Buffer Plate_Setup Set up 96-well plate (Blank, Control, Test, Positive Control) Buffer->Plate_Setup Enzyme Enzyme Enzyme->Plate_Setup Substrate Substrate Reaction_Initiation Add Xanthine to initiate reaction Substrate->Reaction_Initiation Inhibitor Inhibitor Inhibitor->Plate_Setup Pre-incubation Pre-incubate at 25°C for 15 min Plate_Setup->Pre-incubation Pre-incubation->Reaction_Initiation Absorbance_Measurement Measure Absorbance at 295 nm Reaction_Initiation->Absorbance_Measurement Calculate_Rates Calculate Reaction Rates Absorbance_Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion and Future Directions

This compound is a compound of significant interest due to its established role in the synthesis of Ticagrelor and its potential, though unproven, role as a modulator of purine metabolism. Its structural similarity to the substrates of xanthine oxidase warrants further investigation into its inhibitory activity. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate this potential. Should this compound or its derivatives demonstrate significant xanthine oxidase inhibitory activity, it could open new avenues for the development of therapeutics for hyperuricemia and related disorders. Future research should focus on in vitro enzymatic assays, followed by cell-based assays to assess its effect on uric acid production in a biological context, and subsequently, in vivo studies to determine its pharmacological profile and therapeutic efficacy. Additionally, its classification as a potential genotoxic impurity in Ticagrelor necessitates careful toxicological evaluation in any drug development program.[6]

References

The Pivotal Role of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in Ticagrelor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and significance of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a critical intermediate in the manufacturing of Ticagrelor. Ticagrelor, a potent P2Y12 receptor antagonist, is a cornerstone in the prevention of thrombotic events in patients with acute coronary syndrome.[1][2] The efficient and high-purity synthesis of this pyrimidine derivative is paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).

Introduction to the Synthetic Pathway

The synthesis of Ticagrelor is a multi-step process, with the formation of the triazolopyrimidine core being a key strategic element. This compound serves as a foundational building block for this core structure. The general synthetic approach involves the initial synthesis of 2-propylthio-pyrimidine-4,6-diol, followed by a crucial nitration step to introduce the nitro group at the 5-position, yielding the title intermediate. This intermediate is then typically chlorinated to form 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a highly reactive species ready for subsequent coupling reactions to build the final Ticagrelor molecule.[3][4][5]

Synthesis of this compound

The primary route to this compound involves the nitration of 2-propylthio-pyrimidine-4,6-diol. This reaction is typically carried out using a strong nitrating agent in an acidic medium.

Experimental Protocol: Nitration of 2-Propylthio-pyrimidine-4,6-diol

This protocol is a synthesis of information from various cited sources.[3][5]

Materials:

  • 2-Propylthio-pyrimidine-4,6-diol

  • Fuming Nitric Acid

  • Acetic Acid

  • Water

Procedure:

  • In a clean and dry reaction vessel, carefully add acetic acid.

  • To the acetic acid, slowly add fuming nitric acid over a period of 15-20 minutes while maintaining the temperature between 25-30°C.

  • To this mixture, add 2-Propylthio-pyrimidine-4,6-diol portion-wise over a period of 60 minutes, ensuring the temperature remains between 25-30°C.

  • Rinse the flask with a small amount of acetic acid and add it to the reaction mixture.

  • Stir the resulting mixture for 1 hour at 25-30°C.

  • Upon reaction completion, slowly add water to the reaction mass over 20 minutes, maintaining the temperature at 25-30°C.

  • Stir the resulting slurry for 1 hour at 25-30°C.

  • Isolate the product by filtration.

  • Wash the isolated solid with water.

  • Dry the wet product under reduced pressure at 40-45°C to yield 5-Nitro-2-propylthiopyrimidine-4,6-diol as an off-white powder.

Quantitative Data for the Synthesis of this compound
ParameterValueReference
Purity by HPLC99.02 area-%[3]
¹H-NMR (DMSO, δ)0.90 (3H, t), 1.60 (2H, m), 3.10 (2H, t)[3]
Mass [M-H]⁻230.20[3]

Subsequent Transformation: Chlorination to 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

Following its synthesis, this compound is converted to the highly reactive intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. This is a critical step as the chloro groups are excellent leaving groups, facilitating the subsequent nucleophilic substitution reactions required to complete the Ticagrelor structure.[4][6]

Experimental Protocol: Chlorination of this compound

This protocol is based on information from cited patents.[6][7]

Materials:

  • This compound

  • Phosphorus oxychloride

  • N,N-Diisopropylethylamine

  • Toluene

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a reaction flask, add this compound and phosphorus oxychloride.

  • Add N,N-Diisopropylethylamine, ensuring the temperature does not exceed 25°C.

  • Raise the temperature to 110-115°C and maintain for 4 hours.

  • Monitor the reaction for completion using TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into water and stir for 15 minutes.

  • Extract the product with toluene (twice).

  • Combine the organic phases and wash successively with saturated sodium bicarbonate solution, saturated brine, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill under reduced pressure to obtain 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a pale yellow oil.

Quantitative Data for the Chlorination Reaction
ParameterValueReference
Yield87.5%[6]

Overall Synthetic Pathway

The following diagram illustrates the position of this compound within the broader synthetic scheme leading to Ticagrelor.

Ticagrelor_Synthesis reactant reactant intermediate intermediate target_intermediate target_intermediate final_product final_product Thiobarbituric_acid 2-Thiobarbituric Acid Propylthio_diol 2-Propylthio-pyrimidine-4,6-diol Thiobarbituric_acid->Propylthio_diol Alkylation Propyl_halide Propyl Halide Nitro_diol 5-Nitro-2-(propylthio)pyrimidine- 4,6-diol Propylthio_diol->Nitro_diol Nitration Nitrating_agent Fuming Nitric Acid / Acetic Acid Dichloro_nitro 4,6-Dichloro-5-nitro- 2-(propylthio)pyrimidine Nitro_diol->Dichloro_nitro Chlorination Chlorinating_agent Phosphorus Oxychloride Coupled_product Coupled Intermediate Dichloro_nitro->Coupled_product Coupling Cyclopentyl_intermediate Cyclopentyl Intermediate Ticagrelor Ticagrelor Coupled_product->Ticagrelor Further Steps

References

Navigating the Physicochemical Landscape of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and theoretical methodologies for assessing the solubility and stability of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited publicly available experimental data on this specific molecule, this document focuses on established principles for pyrimidine derivatives, outlines detailed experimental protocols for its characterization, and presents a framework for data interpretation.

Core Physicochemical Properties

This compound is a pyrimidine derivative with the molecular formula C₇H₉N₃O₄S and a molecular weight of 231.23 g/mol .[1][2][3][4] Its structure, featuring a nitro group and a propylthio substituent, suggests its potential for diverse chemical interactions. While specific experimental data on its physical properties are scarce, predictions and data from related compounds provide some insight. A predicted density for the compound is approximately 1.6 g/cm³.[5]

Table 1: Physicochemical Identifiers of this compound

IdentifierValueReference
CAS Number 145783-13-7[5]
Molecular Formula C₇H₉N₃O₄S[1]
Molecular Weight 231.23 g/mol [1][2][3][4]
Predicted Density 1.6 ± 0.1 g/cm³[5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. For pyrimidine derivatives, solubility is generally influenced by factors such as temperature, the polarity of the solvent, and the pH of the medium.[6][7][8]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol, such as the shake-flask method, is recommended.[9][10]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (solid)

  • A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a known volume of each solvent in separate vials.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in units such as mg/mL or µg/mL.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexPredicted Solubility (mg/mL)
Water10.2< 0.1
Methanol5.15 - 10
Ethanol4.32 - 5
Acetonitrile5.81 - 2
DMSO7.2> 50
Dichloromethane3.10.5 - 1

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assessment.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Excess solid compound C Vial with suspension A->C Add to B Known volume of solvent B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Centrifuge to pellet solid D->E F Collect supernatant E->F G Dilute supernatant F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for experimental solubility determination.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability testing involves subjecting the compound to various environmental conditions to assess its degradation over time.[1][11][12][13]

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Incubate at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep at room temperature in the dark.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

Table 3: Hypothetical Forced Degradation Results for this compound

ConditionTime (hours)Parent Compound Remaining (%)Major Degradants Observed
0.1 M HCl (60°C)2485Degradant A, Degradant B
0.1 M NaOH (RT)2470Degradant C
3% H₂O₂ (RT)2495Minor Degradant D
Thermal (80°C)4898No significant degradation
Photostability2492Minor Degradant E

Note: The data in this table is hypothetical and for illustrative purposes only. The identity of degradants would need to be confirmed by techniques such as mass spectrometry.

G cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound Acid Acidic (HCl) Compound->Acid Hydrolysis Base Basic (NaOH) Compound->Base Hydrolysis Oxidative Oxidative (H2O2) Compound->Oxidative Oxidation Thermal Thermal Compound->Thermal Heat Photo Photolytic Compound->Photo Light HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Degradants Identify Degradation Products (MS, NMR) HPLC->Degradants Pathway Elucidate Degradation Pathway Degradants->Pathway

Caption: Forced degradation study workflow.

Role in Synthetic Pathways

This compound is a known intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[14] Its chemical structure is crucial for subsequent reactions that build the final complex structure of the active pharmaceutical ingredient.

G A 2-(Propylthio)pyrimidine-4,6-diol B This compound A->B Nitration C Further Intermediates B->C Multi-step Synthesis D Ticagrelor C->D E P2Y12 Receptor D->E Antagonist F Platelet Aggregation Inhibition E->F Blocks ADP binding

Caption: Synthetic pathway to Ticagrelor and its mechanism of action.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on established principles for pyrimidine derivatives. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to support drug development activities. A thorough understanding of these physicochemical properties is essential for the successful utilization of this important synthetic intermediate.

References

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental building block of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of a multitude of clinically significant drugs. This technical guide delves into the core therapeutic applications of pyrimidine derivatives, focusing on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We present a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies pivotal for their discovery and development.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have demonstrated remarkable success in oncology, primarily by inhibiting key enzymes and signaling pathways that drive cancer cell growth and survival.[1][2] A significant number of these compounds function as protein kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[3] Others mimic natural pyrimidines to disrupt DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.

Quantitative Efficacy of Anticancer Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of several promising pyrimidine derivatives against a panel of human cancer cell lines, expressed as half-maximal inhibitory concentrations (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Curcumin-pyrimidine analog 3gMCF-7 (Breast)0.61 ± 0.05[4]
Thienopyrimidine derivative 2MCF-7 (Breast)0.013[4]
Indolyl-pyrimidine hybrid 4gMCF-7 (Breast)5.1 ± 1.14[3]
Indolyl-pyrimidine hybrid 4gHepG2 (Liver)5.02 ± 1.19[3]
Indolyl-pyrimidine hybrid 4gHCT-116 (Colon)6.6 ± 1.40[3]
N-benzyl counterpart of RDS 3442 (2a)Various tumor cell lines4 - 8[2][5]
Pyrimidine derivative 7dHT-29 (Colon)Potent cytotoxicity[6]
Pyrimidine derivative 7dMCF-7 (Breast)Potent cytotoxicity[6]
Pyrimidine derivative 7dT47D (Breast)Potent cytotoxicity[6]
Pyrazolo[1,5-a]pyrimidine derivativePC-3 (Prostate)1.86 ± 0.27[7]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine Pyrimidine Derivative Pyrimidine->P_EGFR Inhibits (Competes with ATP) ATP ATP ATP->P_EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Antimicrobial_Screening_Workflow Start Synthesis of Pyrimidine Derivatives Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MBC_MFC_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Therapeutic_Applications cluster_applications Therapeutic Applications cluster_mechanisms Mechanisms of Action Pyrimidine Pyrimidine Core Scaffold Anticancer Anticancer Pyrimidine->Anticancer Antimicrobial Antimicrobial Pyrimidine->Antimicrobial Anti_inflammatory Anti-inflammatory Pyrimidine->Anti_inflammatory Kinase_Inhibition Kinase Inhibition (e.g., EGFR) Anticancer->Kinase_Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition Anticancer->DNA_Synthesis_Inhibition Microbial_Enzyme_Inhibition Microbial Enzyme Inhibition Antimicrobial->Microbial_Enzyme_Inhibition Cell_Wall_Disruption Cell Wall Disruption Antimicrobial->Cell_Wall_Disruption COX_Inhibition COX Enzyme Inhibition Anti_inflammatory->COX_Inhibition Cytokine_Modulation Cytokine Modulation Anti_inflammatory->Cytokine_Modulation

References

Methodological & Application

Application Note: Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a crucial intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to inhibit platelet aggregation[1]. This document outlines a detailed, two-step protocol for its synthesis. The first step involves the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine to yield 2-(propylthio)pyrimidine-4,6-diol. The subsequent step is the regioselective nitration of this intermediate at the C5 position. This protocol is intended for researchers in organic and medicinal chemistry.

Experimental Protocols

The synthesis is a two-step process starting from 2-thiobarbituric acid.

Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

This procedure involves the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine (also known as 2-thiobarbituric acid) using a propyl halide.

Methodology:

  • To a stirred suspension of 4,6-dihydroxy-2-mercaptopyrimidine in water, add a solution of a base such as sodium hydroxide.[2][3]

  • Stir the resulting mixture at a controlled temperature, for instance, 20-25°C, for approximately 40 minutes.[3]

  • Introduce a solvent such as methanol and raise the temperature to 30-35°C.[3]

  • Add the alkylating agent, such as propyl iodide or propyl bromide, to the reaction mass.[2][3]

  • Maintain stirring for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography, TLC).

  • Upon completion, acidify the reaction mass with an acid like hydrochloric acid to precipitate the product.[2][3]

  • Filter the resulting solid, wash with cold water, and dry under reduced pressure to yield 2-(propylthio)pyrimidine-4,6-diol as a powder.[2][3]

Step 2: Nitration of 2-(Propylthio)pyrimidine-4,6-diol

This step introduces a nitro group at the 5-position of the pyrimidine ring using a nitrating agent.

Methodology:

  • In a reaction vessel, prepare a nitrating mixture. A combination of fuming nitric acid and acetic acid can be used.[2][3]

  • Maintain the temperature of the mixture at 25-30°C.[2]

  • Slowly add the 2-(propylthio)pyrimidine-4,6-diol synthesized in Step 1 to the nitrating mixture over a period of about 60 minutes, ensuring the temperature is maintained.[2][3]

  • Stir the resulting mass for 1 to 30 hours at 25-30°C to ensure the reaction goes to completion.[1][2]

  • After the reaction is complete, quench the reaction by slowly adding the mass to ice-water.[1][2] This will cause the product to precipitate.

  • Stir the resulting slurry for approximately one hour.[2]

  • Collect the yellow, solid product by filtration, wash with water, and dry to obtain this compound.[1]

Quantitative Data Summary

The following table summarizes representative yields and purity data for the synthesis process as reported in the literature.

StepProductRepresentative YieldPurity (Method)Reference
12-(Propylthio)pyrimidine-4,6-diol76.2%94.87% (HPLC)[2][3]
2This compound65.7%90.96% (HPLC)[1]

Visualized Workflow and Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation pathway.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Nitration S1_Start Start with 4,6-dihydroxy-2-mercaptopyrimidine S1_Base Add Base (e.g., NaOH) in Water S1_Start->S1_Base S1_Alkyl Add Alkylating Agent (e.g., Propyl Iodide) S1_Base->S1_Alkyl S1_React Stir at 30-35°C S1_Alkyl->S1_React S1_Acid Acidify with HCl S1_React->S1_Acid S1_End Filter and Dry Product 1: 2-(Propylthio)pyrimidine-4,6-diol S1_Acid->S1_End S2_Start Start with Product 1 S1_End->S2_Start S2_Add Add Product 1 to Mixture at 25-30°C S2_Start->S2_Add S2_Mix Prepare Nitrating Mixture (Fuming HNO3 + Acetic Acid) S2_Mix->S2_Add S2_React Stir for 1-30 hours S2_Add->S2_React S2_Quench Quench with Ice-Water S2_React->S2_Quench S2_End Filter and Dry Final Product: This compound S2_Quench->S2_End

Caption: Experimental workflow for the two-step synthesis.

Reaction_Pathway A 4,6-Dihydroxy-2-mercaptopyrimidine B 2-(Propylthio)pyrimidine-4,6-diol A->B  Step 1: Propyl Iodide, NaOH, H2O   C This compound B->C  Step 2: Fuming HNO3, Acetic Acid  

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols for the Continuous-Flow Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-2-(propylthio)pyrimidine-4,6-diol (NPPD) is a crucial intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug used in the treatment of acute coronary syndrome.[1][2][3] The traditional batch synthesis of NPPD often involves challenges related to reaction control, safety, and scalability. Continuous-flow chemistry offers a safer, more efficient, and scalable alternative for the nitration of 2-(propylthio)pyrimidine-4,6-diol (PPD) to produce NPPD.[1] These application notes provide a detailed protocol for the continuous-flow synthesis of NPPD, including optimized reaction conditions and experimental setup.

Reaction Scheme

The synthesis of NPPD is achieved through the nitration of 2-(propylthio)pyrimidine-4,6-diol (PPD).[1]

  • Reactant: 2-(propylthio)pyrimidine-4,6-diol (PPD)

  • Reagents: Nitrating mixture (e.g., nitric acid and sulfuric acid)

  • Product: this compound (NPPD)

Experimental Data

A comparison of various nitration systems in traditional batch reactions highlights the challenges of poor solubility and unsatisfactory yields.[1] The use of a sulfuric acid and nitric acid system in continuous flow demonstrates a significant improvement in yield.

Nitration SystemSolventYield (%) (Batch)Yield (%) (Flow)Reference
Nitric AcidNitric Acid48-76-[1]
Acetic Acid/Acetic AnhydrideAcetic Acid/Acetic Anhydride77-[1]
Nitric AcidAcetic Acid33-80-[1]
90% Sulfuric Acid / 40.5% Nitric AcidSulfuric Acid-Optimized >90%[1]

The following table summarizes the optimization of key parameters in the continuous-flow synthesis of NPPD.

ParameterConditionObservationOptimal ValueReference
Temperature Varied from low to highConversion increases with temperature, but selectivity decreases above 50 °C.40 °C[1]
Residence Time 500 s-500 s[1]
Flow Rate Ratio (FPPD:FN) 1:1.3-1:1.3[1]
Mass Ratio (mPPD:mH₂SO₄) 1:5.0-1:5.0[1]
Sulfuric Acid Concentration 90 wt %-90 wt %[1]
Nitric Acid Concentration 40.5 wt %-40.5 wt %[1]

Experimental Protocols

  • 2-(propylthio)pyrimidine-4,6-diol (PPD)

  • 90 wt % Sulfuric Acid (H₂SO₄)

  • 40.5 wt % Nitric Acid (HNO₃)

  • Deionized Water

  • Ice

  • Continuous-flow reactor system (e.g., microreactor or tubular reactor)

  • Metering pumps for precise liquid delivery

  • Temperature controller/bath

  • Back-pressure regulator

  • Collection vessel

  • Preparation of Feed Solutions:

    • Prepare a solution of 2-(propylthio)pyrimidine-4,6-diol (PPD) in 90% sulfuric acid with a mass ratio of 1:5.0 (mPPD:mH₂SO₄).

    • Prepare a solution of 40.5% nitric acid.

  • System Setup:

    • Assemble the continuous-flow reactor system as shown in the workflow diagram.

    • Set the temperature of the reactor to 40 °C using the temperature controller.

  • Reaction Execution:

    • Set the flow rates of the PPD solution and the nitric acid solution using the metering pumps to achieve a flow rate ratio (FPPD:FN) of 1:1.3.

    • The total flow rate should be adjusted to achieve a residence time of 500 seconds within the reactor.

    • Pump the two feed solutions into the reactor where they mix and react.

  • Quenching and Product Collection:

    • The output stream from the reactor is continuously quenched by introducing it into a collection vessel containing cold water or an ice-water mixture to precipitate the product.[4][5]

  • Isolation and Purification:

    • The precipitated solid, this compound (NPPD), is isolated by filtration.

    • The isolated solid can be further purified if necessary, for example, by recrystallization.

Visualizations

Reaction_Pathway PPD 2-(propylthio)pyrimidine-4,6-diol (PPD) NPPD This compound (NPPD) PPD->NPPD Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->NPPD

Caption: Reaction pathway for the synthesis of NPPD.

Continuous_Flow_Workflow cluster_reactants Reactant Preparation cluster_flow_system Continuous-Flow System cluster_workup Product Isolation PPD_Solution PPD in H₂SO₄ Solution Pump1 Metering Pump 1 PPD_Solution->Pump1 Nitric_Acid Nitric Acid Solution Pump2 Metering Pump 2 Nitric_Acid->Pump2 Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Flow Reactor (40°C) Mixer->Reactor Quench Quenching (Ice Water) Reactor->Quench Filtration Filtration Quench->Filtration Product NPPD Product Filtration->Product

Caption: Experimental workflow for continuous-flow synthesis.

References

Application Notes and Protocols for Xanthine Oxidase Inhibition Assay Using 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing conditions associated with hyperuricemia.[3] 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative of interest for its potential as a xanthine oxidase inhibitor, owing to its structural similarities to the natural substrates of the enzyme, hypoxanthine and xanthine. These application notes provide a comprehensive protocol for conducting an in vitro xanthine oxidase inhibition assay to evaluate the inhibitory potential of this compound.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine.[3][4] Uric acid exhibits a strong absorbance at a wavelength of approximately 290-295 nm.[3] The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid production. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.[3]

Signaling Pathway of Xanthine Oxidase

The enzymatic reaction catalyzed by xanthine oxidase is a crucial step in the purine catabolism pathway. The enzyme converts hypoxanthine to xanthine and then xanthine to uric acid. Inhibitors like this compound can interfere with this process.

XanthineOxidasePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O UricAcid Uric Acid Xanthine->UricAcid O₂, H₂O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor This compound (Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Purine catabolism via xanthine oxidase and its inhibition.

Experimental Protocols

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • This compound (Test Compound)

  • Allopurinol (Positive Control)[3]

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm[3]

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

  • Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay should be optimized.

  • Xanthine Solution (150 µM): Prepare a stock solution of xanthine in potassium phosphate buffer. Gentle heating may be required to dissolve the xanthine.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (e.g., 1 mM): Dissolve Allopurinol in DMSO or a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the test compound and allopurinol in potassium phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure (96-well plate format)
  • Assay Setup:

    • Blank: 140 µL Potassium Phosphate Buffer + 20 µL Test Compound Vehicle (e.g., DMSO in buffer).

    • Control (No Inhibitor): 120 µL Potassium Phosphate Buffer + 20 µL Xanthine Oxidase Solution + 20 µL Test Compound Vehicle.

    • Test: 120 µL Potassium Phosphate Buffer + 20 µL Xanthine Oxidase Solution + 20 µL of various concentrations of this compound solution.

    • Positive Control: 120 µL Potassium Phosphate Buffer + 20 µL Xanthine Oxidase Solution + 20 µL of various concentrations of Allopurinol solution.

  • Pre-incubation: Mix the components gently and pre-incubate the plate at 25°C for 15 minutes.[5]

  • Initiation of Reaction: Add 60 µL of the Xanthine solution to all wells to start the enzymatic reaction. The total volume in each well will be 200 µL.

  • Measurement: Immediately measure the absorbance at 295 nm using a microplate reader. Take kinetic readings every minute for 15-30 minutes.[4]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min).

  • Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound and allopurinol is calculated using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.

Experimental Workflow

The overall workflow for the in vitro xanthine oxidase inhibition assay is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, XO, Xanthine) Assay_Setup Set up 96-well plate (Blank, Control, Test, Positive Control) Prep_Reagents->Assay_Setup Prep_Compound Prepare Test Compound and Control Dilutions Prep_Compound->Assay_Setup Pre_incubation Pre-incubate at 25°C for 15 min Assay_Setup->Pre_incubation Initiate_Reaction Add Xanthine to initiate reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 295 nm (Kinetic) Initiate_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rates (ΔOD/min) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate Percentage Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Workflow for the in vitro xanthine oxidase inhibition assay.

Data Presentation

The quantitative data for the inhibition of xanthine oxidase by this compound and the positive control, Allopurinol, can be summarized in a table for easy comparison. The following table presents hypothetical data for illustrative purposes.

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound 115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.29.5 ± 1.2
2578.9 ± 5.1
5092.3 ± 3.8
Allopurinol (Positive Control) 0.520.5 ± 2.8
148.9 ± 4.1
2.570.2 ± 3.91.2 ± 0.3
585.7 ± 2.5
1095.1 ± 1.9

Note: The IC50 value for Allopurinol can range from 0.2-50 µM depending on the assay conditions.[6]

Conclusion

These application notes provide a detailed framework for the in vitro evaluation of this compound as a xanthine oxidase inhibitor. The described spectrophotometric assay is a robust and reproducible method for determining the inhibitory potency of test compounds. Adherence to the outlined protocols and data analysis procedures will enable researchers to effectively screen and characterize potential therapeutic agents for the management of hyperuricemia and related disorders.

References

Detecting 5-Nitro-2-(propylthio)pyrimidine-4,6-diol as a Ticagrelor impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ticagrelor is a critical antiplatelet medication used in the treatment of acute coronary syndromes.[1] Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Ticagrelor is paramount. This application note details a robust analytical method for the detection and quantification of a potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, in Ticagrelor drug substance. The presence of genotoxic impurities, even at trace levels, is a significant concern in pharmaceutical manufacturing. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to effectively monitor and control this specific impurity.

Chemical Structures

Ticagrelor:

  • IUPAC Name: (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[2][3][4]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[5]

  • Molecular Formula: C23H28F2N6O4S[5]

  • Molecular Weight: 522.57 g/mol [5]

This compound:

  • IUPAC Name: this compound[6]

  • Molecular Formula: C7H9N3O4S[6]

  • Molecular Weight: 231.23 g/mol [6]

Analytical Method: LC-QTOF-MS/MS

A highly sensitive and specific Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) method has been developed and validated for the trace-level identification and quantification of this compound in Ticagrelor.[2][7]

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental and chromatographic parameters for the analysis.

ParameterValue
Instrumentation LC-QTOF-MS/MS System
Column ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm)[2][7]
Mobile Phase A 0.1% Formic acid in Milli-Q water[2]
Mobile Phase B Methanol[2]
Elution Mode Isocratic[2]
Mobile Phase Ratio 30:70 (v/v) of Mobile Phase A and Mobile Phase B[2]
Flow Rate 0.25 mL/min[2]
Column Temperature Ambient[2]
Autosampler Temperature 5°C[2]
Injection Volume 20 µL[2]
Run Time 8.0 min[2]
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Quantified Ion Pair m/z 232.2 → 213.9[8]

Experimental Protocols

Standard and Sample Preparation

a. Standard Stock Solution of this compound:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in a known volume of diluent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration.

b. Spiked Ticagrelor Sample Preparation (for method development and validation):

  • Accurately weigh a known amount of Ticagrelor API.

  • Spike with a known volume of the this compound standard stock solution to achieve the desired impurity concentration.

  • Dissolve and dilute to a final known volume with the diluent.

c. Ticagrelor Test Sample Preparation:

  • Accurately weigh a specified amount of the Ticagrelor drug substance.

  • Dissolve and dilute to a final known volume with the diluent.

Chromatographic Analysis
  • Equilibrate the LC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the spiked sample to confirm the separation and recovery of the impurity from the Ticagrelor matrix.

  • Inject the test sample to determine the presence and quantify the amount of the this compound impurity.

Data Presentation

Method Performance Characteristics

The developed LC-QTOF-MS/MS method demonstrates excellent performance for the quantification of this compound.

ParameterResult
Retention Time of this compound ~1.345 minutes[2][7]
Retention Time of Ticagrelor ~5.628 minutes[7]
Linearity Range 1.666 to 12.495 ppm[2]
Correlation Coefficient (R²) 0.9986[2]
Limit of Detection (LOD) 0.56 ppm[2]
Limit of Quantification (LOQ) 1.67 ppm[2]
Mean Recovery 98.0 - 106.9%[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-QTOF-MS/MS Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (Impurity) lc_system Inject into LC System prep_std->lc_system prep_sample Prepare Ticagrelor Sample prep_sample->lc_system separation Chromatographic Separation (ACQUITY UPLC CSH C18) lc_system->separation detection MS/MS Detection (QTOF) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification of Impurity data_acq->quant report Generate Report quant->report

Caption: Experimental workflow for the detection of this compound in Ticagrelor.

Ticagrelor Mechanism of Action

Ticagrelor is a direct-acting P2Y12 receptor antagonist.[3] The following diagram illustrates its mechanism of action in inhibiting platelet aggregation.

ticagrelor_moa ADP ADP P2Y12 P2Y12 Receptor (on Platelet) ADP->P2Y12 Binds to Activation Platelet Activation & Aggregation P2Y12->Activation Leads to Ticagrelor Ticagrelor Ticagrelor->P2Y12 Blocks Inhibition Inhibition

Caption: Simplified signaling pathway of Ticagrelor's antiplatelet effect.

Conclusion

The described LC-QTOF-MS/MS method provides a sensitive, specific, and reliable approach for the detection and quantification of the this compound impurity in Ticagrelor. This application note serves as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry to ensure the safety and quality of Ticagrelor-containing products. The detailed protocol and performance data will aid in the seamless implementation of this method for routine analysis and regulatory submissions.

References

Application Notes and Protocols for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative with potential applications in pharmacological research. It is recognized as a key intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used as an antiplatelet agent.[1] Additionally, its structural similarity to purines suggests its potential as an inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[1]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on platelet aggregation, P2Y12 receptor signaling, and xanthine oxidase activity. The provided methodologies will enable researchers to characterize the biological activity of this compound and similar molecules.

Data Presentation

As specific experimental data for this compound is not extensively available in published literature, the following tables are presented as templates. Researchers can use these to structure the data obtained from the described experimental protocols. For comparative purposes, example data for well-characterized inhibitors of the respective pathways are included.

Table 1: P2Y12 Receptor Antagonist Activity

CompoundAssay TypeCell TypeAgonistEndpoint MeasuredIC50 / % Inhibition
This compound Platelet AggregationHuman Platelet-Rich PlasmaADPLight TransmittanceUser-determined
This compound Adenylyl Cyclase ActivityP2Y12-expressing cellsForskolin + ADPcAMP levelsUser-determined
This compound VASP PhosphorylationHuman PlateletsADP + PGE1P-VASP levels (Flow Cytometry)User-determined
Ticagrelor (Example)Platelet AggregationHuman Platelet-Rich PlasmaADP (20 µM)Platelet Aggregation Units (PAU)High % inhibition

Table 2: Xanthine Oxidase Inhibitory Activity

CompoundAssay TypeCell LineSubstrateEndpoint MeasuredIC50
This compound Uric Acid ProductionHepG2 or HK-2 cellsHypoxanthine/XanthineUric Acid ConcentrationUser-determined
This compound ROS ProductionEndothelial cells (e.g., HUVEC)Hypoxanthine/XanthineROS levels (e.g., DCF fluorescence)User-determined
Allopurinol (Example)Uric Acid ProductionHK-2 cellsAdenosineUric Acid ConcentrationSignificant reduction

Table 3: Cellular Viability and Proliferation

CompoundAssay TypeCell LineTreatment DurationEndpoint MeasuredIC50 / Effect
This compound MTT / WST-1 AssayUser-selected24, 48, 72 hoursAbsorbance (Cell Viability)User-determined
This compound Annexin V/PI StainingUser-selected24, 48 hours% Apoptotic/Necrotic CellsUser-determined

Experimental Protocols

I. P2Y12 Receptor Antagonism Assays

The P2Y12 receptor is a Gi-protein-coupled receptor crucial for ADP-mediated platelet activation and aggregation.[2][3]

1. Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

  • Materials:

    • Freshly drawn human whole blood (in 3.2% sodium citrate).

    • Agonist: Adenosine diphosphate (ADP).

    • Phosphate-buffered saline (PBS).

    • Light Transmission Aggregometer.

  • Procedure:

    • Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. Use PPP to calibrate the aggregometer to 100% aggregation.

    • Pre-warm PRP aliquots to 37°C for 5-10 minutes.

    • Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission for 5-10 minutes.

    • Calculate the percentage of aggregation inhibition relative to the vehicle control.

2. Adenylyl Cyclase Inhibition Assay

This assay assesses the compound's ability to counteract ADP-mediated inhibition of adenylyl cyclase.

  • Materials:

    • P2Y12-expressing cells (e.g., CHO-K1 or HEK293 cells).

    • Forskolin (adenylyl cyclase activator).

    • ADP.

    • cAMP assay kit (e.g., ELISA-based).

  • Procedure:

    • Seed P2Y12-expressing cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a mixture of forskolin and ADP.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit.

    • Determine the concentration-dependent reversal of ADP-induced cAMP inhibition.

II. Xanthine Oxidase Inhibition Assay

Xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[4][5]

1. Cell-Based Uric Acid Production Assay

This assay measures the inhibition of intracellular xanthine oxidase activity by quantifying uric acid production.

  • Materials:

    • Human cell line with endogenous xanthine oxidase activity (e.g., HepG2, HK-2).[6]

    • Cell culture medium.

    • Hypoxanthine or xanthine solution.

    • Uric acid quantification kit (colorimetric or fluorometric).

  • Procedure:

    • Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with PBS and replace the medium with a low-serum medium.

    • Add various concentrations of this compound and pre-incubate for 1-2 hours.

    • Add the xanthine oxidase substrate (e.g., hypoxanthine) to the wells.

    • Incubate for a specified period (e.g., 2-4 hours).

    • Collect the cell culture supernatant.

    • Measure the uric acid concentration in the supernatant using a uric acid quantification kit.

    • Calculate the IC50 value for the inhibition of uric acid production.

III. General Cell Health Assays

1. Cell Viability Assay (MTT or WST-1)

This assay determines the effect of the compound on cell viability and proliferation.

  • Materials:

    • Selected cell line.

    • MTT or WST-1 reagent.

    • Solubilization solution (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for 24, 48, or 72 hours.

    • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Materials:

    • Selected cell line.

    • Annexin V-FITC/PI apoptosis detection kit.

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Harvest the cells (including any floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Signaling Pathways and Experimental Workflows

P2Y12_Signaling_Pathway cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Compound This compound Compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP Akt Akt PI3K->Akt Activates GPIIb_IIIa GPIIb/IIIa Activation Akt->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: P2Y12 Receptor Signaling Pathway and Inhibition.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO ROS Reactive Oxygen Species (ROS) Xanthine->ROS XO XO Xanthine Oxidase (XO) Compound This compound Compound->XO Inhibits

Caption: Xanthine Oxidase Pathway and Inhibition.

Experimental_Workflow cluster_measurements Possible Endpoints start Start: Select Cell Line/ Prepare Platelets seed_cells Seed Cells / Prepare PRP start->seed_cells add_compound Add this compound (Varying Concentrations) seed_cells->add_compound pre_incubate Pre-incubation add_compound->pre_incubate add_agonist_substrate Add Agonist (ADP) or Substrate (Hypoxanthine) pre_incubate->add_agonist_substrate incubate Incubation add_agonist_substrate->incubate measure Endpoint Measurement incubate->measure platelet_agg Platelet Aggregation measure->platelet_agg camp cAMP Levels measure->camp uric_acid Uric Acid Production measure->uric_acid viability Cell Viability measure->viability

Caption: General Experimental Workflow for Cell-Based Assays.

References

Application Notes and Protocols: In Vitro Evaluation of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative with potential applications in biochemical and pharmacological research.[1] While it is recognized as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, its intrinsic biological activities are an area of emerging interest.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Furthermore, the nitro group and thioether functionalities suggest potential for diverse molecular interactions, including the inhibition of enzymes such as xanthine oxidase or various protein kinases.[1]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential anticancer and anti-inflammatory properties. The methodologies described herein are intended to guide researchers in assessing the compound's cytotoxicity, mechanism of cell death, and specific enzyme inhibition.

Section 1: Anticancer Activity Evaluation

Many pyrimidine derivatives have been investigated for their potential as anticancer agents, targeting various cellular processes to inhibit tumor growth.[3][6][7] The following protocols outline a standard workflow for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Experimental Workflow: In Vitro Anticancer Screening

cluster_workflow Anticancer Activity Workflow start Prepare Compound Stock (this compound) mtt_assay Protocol 1: MTT Cell Viability Assay start->mtt_assay cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) cell_culture->mtt_assay apoptosis_assay Protocol 2: Annexin V / PI Apoptosis Assay cell_culture->apoptosis_assay ic50 Data Analysis: Calculate IC50 Values mtt_assay->ic50 ic50->apoptosis_assay Select concentrations around IC50 flow_cytometry Data Analysis: Quantify Apoptotic Cells apoptosis_assay->flow_cytometry

Caption: Workflow for in vitro evaluation of anticancer properties.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineHistotypeIC₅₀ (µM) of this compound
MCF-7Breast Adenocarcinoma22.5
A549Lung Carcinoma35.8
HCT-116Colorectal Carcinoma18.2
WI-38Normal Lung Fibroblast> 100
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and grow to ~70% confluency. Treat cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with ice-cold PBS.

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

Section 2: Anti-inflammatory Activity Evaluation

Pyrimidine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The following protocol describes an assay to evaluate the inhibitory effect of the title compound on COX-2.

Protocol 3: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well UV-compatible microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound or a known inhibitor (e.g., celecoxib).

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Kinetic Measurement: Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes. The rate of TMPD oxidation is proportional to COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Data Presentation: Hypothetical COX-2 Inhibition Data
CompoundIC₅₀ (µM) for COX-2 Inhibition
This compound12.7
Celecoxib (Control)0.04

Section 3: Signaling Pathway Analysis

To investigate the potential mechanism of action, it is crucial to identify the cellular signaling pathways modulated by the compound. Pyrimidine derivatives are known to inhibit protein kinases, with the PI3K/mTOR pathway being a common target in cancer therapeutics.[9][10]

Proposed Signaling Pathway: PI3K/mTOR

cluster_pathway Hypothetical PI3K/mTOR Inhibition Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation EIF4EBP1->Proliferation inhibition of translation Compound Pyrimidine Derivative Compound->PI3K Compound->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the levels of key signaling proteins and their phosphorylation status, providing insight into the compound's effect on specific pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells treated as in the apoptosis assay to extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the ratio of phosphorylated protein to total protein across treatment groups.

References

Application Notes and Protocols for the Analytical Characterization of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key analytical techniques for the characterization of pyrimidine-based compounds, which are fundamental to numerous biological processes and form the backbone of many therapeutic agents.[1][2][3] Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and data interpretation in research and drug development settings.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity analysis of pyrimidine compounds from various matrices, including biological fluids and synthetic reaction mixtures.[4][5] Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is the most common modality.[6]

Application Note: Purity Analysis and Quantification of Pyrimidine Derivatives

RP-HPLC is extensively used to determine the purity of synthesized pyrimidine compounds and to quantify their levels in biological samples.[6] The method's high sensitivity and specificity, especially when coupled with mass spectrometry (LC-MS), make it the gold standard for analyzing pyrimidine metabolites.[7] The separation is typically achieved using C8 or C18 stationary phases with a polar mobile phase.[6][8]

A typical experimental workflow for HPLC analysis involves sample preparation, LC separation, and subsequent detection and quantification.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Data Acquisition & Analysis weigh Weigh Sample (1-5 mg) dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter Sample sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/Concentration integrate->calculate

HPLC Experimental Workflow
Protocol: RP-HPLC for Purity Analysis of a Synthesized Pyrimidine Compound

This protocol outlines a general method for determining the purity of a synthesized pyrimidine derivative.

Materials and Reagents:

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)[6]

  • HPLC grade water

  • Formic acid or ammonium formate for mobile phase modification[9]

  • Synthesized pyrimidine compound

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer

  • Reversed-phase C18 column (e.g., 10 cm x 2.1 mm, 5 µm particles)[9]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of 50 mM acetate buffer (pH 4.0 ± 0.1) with 3% methanol.[10] Alternatively, a gradient of acetonitrile in water with 0.1% formic acid can be used.[11]

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the pyrimidine compound.[6]

    • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition, to a final concentration of about 1 mg/mL.[6]

    • Use sonication to ensure complete dissolution.[6]

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35 °C).[9]

    • Set the flow rate (e.g., 0.2 mL/min).[9]

    • Set the UV detector to an appropriate wavelength (e.g., 270 nm) where the compound has maximum absorbance.[9]

    • Inject 1 µL of the sample.[9]

    • Run a gradient, for example, from 5% to 95% acetonitrile over 20 minutes, to ensure elution of all components.[6]

  • Data Analysis:

    • The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]

Quantitative Data Summary:

Compound ClassStationary PhaseMobile PhaseDetectionReference
Purine and Pyrimidine BasesAscentis® Si200 mM ammonium formate (pH 3.0) : acetonitrile (10:90)UV, 270 nm[9]
Uracil, 5-FluorouracilSpherisorb ODS1 + ODS210 mM phosphate buffer, pH 3.0UV, 205 nm[5][12]
Pyrimidine DerivativesC8 and C18 silica gelPhosphate or acetate buffer solutionsUV, Fluorescence, MS[8]

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of pyrimidine derivatives.[1] Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and electronic properties.

Application Note: Structural Elucidation using NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the connectivity and spatial relationships of atoms.[2] For pyrimidine derivatives, ¹H and ¹³C NMR provide characteristic chemical shifts that are indicative of the electronic environment of the protons and carbons in the molecule.[2][13] 2D NMR techniques like COSY and HMBC can be used to resolve complex spectra and confirm structural assignments.[14]

Fourier-Transform Infrared (FTIR) spectroscopy is valuable for identifying the functional groups present in pyrimidine derivatives.[1] Characteristic vibrational modes for the pyrimidine ring and its substituents (e.g., amino, carbonyl, methyl groups) can be readily identified.[1]

Protocol: ¹H NMR Spectroscopy for a Novel Pyrimidine Derivative

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified pyrimidine compound.[14]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14]

  • Mix the sample by vortexing or sonication until the solid is completely dissolved.[14]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.[14]

  • Acquire a standard 1D ¹H NMR spectrum.[14]

  • If the spectrum is complex, consider acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) for unambiguous assignment.[14]

Quantitative Data Summary: Spectroscopic Data for Pyrimidine and its Derivatives

¹H NMR Spectral Data (in ppm) [2]

CompoundSolventH2H4/H6H5Other Protons
PyrimidineCDCl₃9.268.787.36-
CytosineD₂O-7.85 (H6)6.09 (H5)-
UracilD₂O-7.73 (H6)5.82 (H5)-
ThymineD₂O-7.55 (H6)-1.85 (CH₃)

¹³C NMR Spectral Data (in ppm) [2]

CompoundSolventC2C4C6C5Other Carbons
PyrimidineCDCl₃158.9157.1157.1120.3-
CytosineD₂O158.1167.3-97.2-
UracilD₂O153.2167.9-102.8-
ThymineD₂O153.3168.1-112.112.8 (CH₃)

FTIR Characteristic Vibrational Modes (in cm⁻¹) [1]

Functional GroupVibrational ModeTypical Range
N-H (Amine/Imine)Stretching3200–3500
C-H (Aromatic)Stretching2800–3100
C=O (Carbonyl)Stretching1650–1750
C=N (Ring)Stretching1570–1620
C=C and C=N (Ring)Stretching1450–1600
C-NStretching1200–1350

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[2] When coupled with liquid chromatography (LC-MS), it allows for the precise quantification of pyrimidine metabolites in complex biological samples.[4][7]

Application Note: Molecular Weight Determination and Fragmentation Analysis

Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for the analysis of pyrimidine compounds. The molecular ion peak provides the molecular weight of the compound.[15] Fragmentation patterns, which result from the decomposition of the molecular ion, offer valuable structural information.[15][16] High-resolution mass spectrometers like Orbitrap and Q-TOF provide high precision for identifying and quantifying pyrimidine metabolites.[4]

Protocol: LC-MS for Quantitative Analysis of Pyrimidine Metabolites

Sample Preparation:

  • Extract metabolites from biological samples (e.g., plasma, cell lysates) using a suitable protein precipitation method (e.g., with ammonium sulfate).[12]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the sample in the initial mobile phase.

LC-MS Analysis:

  • Use a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column for separation.

  • Employ a tandem mass spectrometer (MS/MS) for detection, using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[17]

  • Optimize instrument settings and transitions for each target metabolite.[17]

Quantitative Data Summary: Mass Spectrometry Data [2]

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)
PyrimidineESI+81.04-
CytosineESI+112.0595.0, 68.0
UracilESI+113.0496.0, 70.0
ThymineESI+127.05110.0, 83.0

Signaling Pathways Involving Pyrimidine-Based Compounds

Pyrimidine nucleotides are crucial for a multitude of cellular processes, including the synthesis of DNA, RNA, and phospholipids.[7][18] The de novo synthesis pathway is a key metabolic route for producing these essential molecules and is a significant target in cancer therapy.[7][18]

DeNovo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS DHODH DHODH PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines begins in the cytosol with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[19] Dihydroorotate dehydrogenase (DHODH), a key enzyme located in the mitochondria, is a critical target for drugs like Brequinar.[7] The pathway ultimately leads to the production of UTP and CTP, which are essential precursors for DNA and RNA synthesis.[18]

References

Application Notes and Protocols for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol (CAS No. 145783-13-7), a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 145783-13-7[1][2][3]
Molecular Formula C₇H₉N₃O₄S[2]
Molecular Weight 231.23 g/mol [2][3]
Appearance Yellow powder or oil[1]
Purity ≥98%[3]
Solubility Unstable in DMSO. Soluble in a mixture of sulfuric and nitric acid.[4]
Hygroscopicity Hygroscopic
Safety and Handling Precautions
  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or goggles.

    • Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Engineering Controls:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene Practices:

    • Wash hands thoroughly after handling.

    • Avoid eating, drinking, or smoking in the laboratory.

  • Spills and Waste Disposal:

    • In case of a spill, prevent further leakage and collect the material with an inert absorbent.

    • Dispose of waste in accordance with local, state, and federal regulations.

Storage Procedures

Proper storage is crucial to maintain the integrity of this compound.

Storage ConditionRecommendation
Temperature 2-8°C in a refrigerator.[2][3][6]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, as the compound is hygroscopic.
Light Protect from direct sunlight.
Incompatibilities Avoid storage with strong oxidizing agents.
Experimental Protocols

This compound is primarily used as an intermediate in chemical synthesis. Below is a representative protocol for its synthesis via nitration, based on published literature.[4][7][8]

Protocol: Synthesis of this compound via Continuous-Flow Nitration [4]

This protocol describes an efficient synthesis method with a high yield.

Materials:

  • 2-(propylthio)pyrimidine-4,6-diol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-water

  • Continuous-flow reactor system

Procedure:

  • Reagent Preparation: Prepare a nitrating mixture of H₂SO₄/HNO₃. The optimal ratio should be determined based on the specific continuous-flow setup.

  • Reaction Setup: Set up the continuous-flow reactor according to the manufacturer's instructions. Ensure precise temperature control can be maintained.

  • Initiation of Flow: Introduce the solution of 2-(propylthio)pyrimidine-4,6-diol in a suitable solvent and the nitrating mixture into the reactor through separate inlets.

  • Reaction: The reaction is carried out within the reactor at a precisely controlled temperature. The optimal temperature and residence time will depend on the reactor configuration and should be optimized to achieve the highest yield.

  • Quenching and Isolation: The output from the reactor is quenched by adding it to ice-water. This will cause the product, this compound, to precipitate.

  • Purification: The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: ~92.4%[4]

Application in Drug Development: Synthesis of Ticagrelor

This compound is a crucial building block in the synthesis of Ticagrelor, a P2Y12 receptor antagonist. The overall synthetic pathway involves the conversion of this intermediate to 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine, which then undergoes a series of reactions to form the final active pharmaceutical ingredient.

Visualizations

Below are diagrams illustrating key processes and pathways related to this compound.

G cluster_synthesis Synthesis Workflow A 2-(propylthio)pyrimidine-4,6-diol C Continuous-Flow Reactor A->C B Nitrating Mixture (H₂SO₄/HNO₃) B->C D Quenching (Ice-water) C->D E This compound D->E F Filtration & Drying E->F G Purified Product F->G

Caption: Synthesis of this compound.

G cluster_handling Handling & Storage Logic Start Receive Compound Check Check Container Seal Start->Check Store Store at 2-8°C (Sealed, Dry, Dark) Check->Store Seal Intact Use Use in Fume Hood with appropriate PPE Check->Use Seal Broken Store->Use Use->Store Reseal tightly Dispose Dispose of Waste per Regulations Use->Dispose G cluster_ticagrelor_pathway Ticagrelor Synthesis Pathway A This compound B Chlorination A->B C 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine B->C D Multi-step Synthesis C->D E Ticagrelor D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the production of pharmaceuticals like Ticagrelor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide, such as propyl iodide or propyl bromide, to form 2-(propylthio)pyrimidine-4,6-diol.[2][4][5] The second step involves the nitration of this intermediate at the C-5 position using a nitrating agent, commonly fuming nitric acid, to yield the final product.[1][2]

Q2: Why is the yield of this synthesis important?

A2: this compound is a crucial building block in the synthesis of the antiplatelet agent Ticagrelor.[1][3] Improving the yield of this intermediate is vital for making the overall manufacturing process more efficient, cost-effective, and environmentally friendly, which is a key goal for large-scale pharmaceutical production.[4][5]

Q3: What are the most critical factors affecting the nitration step?

A3: The most critical factors include the choice of nitrating agent, reaction temperature, and acid concentration. The primary issue that limits yield is the opening of the pyrimidine ring under harsh conditions.[6] Therefore, careful control of temperature and the concentration of the nitric and sulfuric acid mixture is essential to prevent side reactions and degradation.[6][7]

Q4: What is a major challenge in the initial alkylation step?

A4: Historically, a significant challenge in the S-alkylation step has been the long reaction times, which could range from several days to two weeks, making the process inefficient for industrial applications.[4][5] Modern protocols have addressed this by using phase transfer catalysts or by starting with an alkali metal salt of 2-thiobarbituric acid to reduce reaction times significantly.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield in the S-Alkylation Step (Formation of 2-(propylthio)pyrimidine-4,6-diol)

  • Question: My S-alkylation reaction is very slow and the yield is poor. How can I improve it?

  • Answer: Long reaction times and low yields are common problems with older protocols.[5] Consider the following solutions:

    • Use a Phase Transfer Catalyst: The addition of a phase transfer catalyst has been shown to significantly reduce reaction times and improve yields.[4][5]

    • Use an Alkali Metal Salt: Instead of starting with 2-thiobarbituric acid directly, using its alkali metal salt, such as sodium 2-thiobarbiturate, can improve the reaction rate and final yield.[4][5]

    • Optimize Base and Solvent: Ensure the base (e.g., sodium hydroxide) is fully dissolved and the concentration is correct. The reaction can be carried out in an aqueous or alcoholic medium.[2][4]

Issue 2: Low Yield or Product Degradation in the Nitration Step

  • Question: I'm experiencing low yields during the nitration of 2-(propylthio)pyrimidine-4,6-diol, and I suspect the product is decomposing. What could be the cause and how can I fix it?

  • Answer: This is a critical issue, often caused by the opening of the pyrimidine ring.[6] The following troubleshooting steps can help improve the yield:

    • Strict Temperature Control: Nitration is highly exothermic. Maintain a controlled temperature, typically between 25-35°C, to prevent over-oxidation and side reactions.[2][4][5]

    • Optimize Nitrating System:

      • Batch Process: When using fuming nitric acid, it can be mixed with acetic acid.[4][5] The substrate should be added slowly to the cooled nitrating mixture.

      • Continuous-Flow Process: For significantly higher yields (over 90%), a continuous-flow reactor using an H₂SO₄/HNO₃ system is highly effective. This method offers better control over reaction parameters and minimizes ring opening.[6]

    • Proper Quenching: After the reaction is complete, pour the reaction mixture into ice-water to precipitate the product and separate it from the strong acids.[2]

Issue 3: Formation of Impurities and Byproducts

  • Question: My final product contains significant impurities. How can I improve its purity?

  • Answer: Impurities can arise from incomplete reactions, side reactions like over-nitration, or degradation.[7]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure the starting material is fully consumed before quenching.[4][8]

    • Control Reagent Stoichiometry: Avoid using a large excess of the nitrating agent, as this can lead to the formation of di-nitro byproducts.[7]

    • Purification: The crude product precipitated in ice-water should be isolated by filtration and can be further purified by recrystallization if necessary.[8]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from different synthesis protocols.

Table 1: S-Alkylation of 2-Thiobarbituric Acid

MethodAlkylating AgentBase/CatalystReaction TimeYieldPurity (HPLC)Reference
TraditionalPropyl IodidePotassium Hydroxide4 DaysNot specifiedNot specified[5]
Improved BatchPropyl IodideSodium HydroxideNot specified76.2%94.87%[4][5]
Alternative BatchNot specifiedNot specifiedNot specified65.7%90.96%[3]

Table 2: Nitration of 2-(propylthio)pyrimidine-4,6-diol

MethodNitrating SystemTemperatureReaction TimeIsolated YieldReference
Batch ProcessFuming HNO₃ in Acetic Acid30-35°C1 hourNot specified[4][5]
Extended BatchFuming HNO₃25-30°C22-30 hoursNot specified[2][3]
Continuous-FlowH₂SO₄/HNO₃OptimizedNot specified92.4%[6]

Visualized Workflows and Logic

The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Nitration start 2-Thiobarbituric Acid reagents1 + Propyl Halide + Base (e.g., NaOH) start->reagents1 product1 2-(Propylthio)pyrimidine-4,6-diol reagents1->product1 reagents2 + Nitrating Agent (e.g., HNO₃/H₂SO₄) product1->reagents2 product2 This compound reagents2->product2 G start Low Yield in Nitration Step? cause1 Primary Cause: Pyrimidine Ring Opening start->cause1 Yes cause2 Other Causes: - Over-nitration - Incomplete Reaction start->cause2 Yes solution1 Solution 1: Optimize Method - Switch to Continuous-Flow Process - Refine H₂SO₄/HNO₃ concentrations cause1->solution1 solution2 Solution 2: Control Conditions - Maintain Low Temperature (25-35°C) - Add Substrate Slowly to Acid cause1->solution2 cause2->solution2 solution3 Solution 3: Monitor & Purify - Use TLC to track reaction progress - Quench in ice-water post-completion cause2->solution3

References

Technical Support Center: Troubleshooting Low Solubility of Pyrimidine Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of pyrimidine compounds in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine compound poorly soluble in aqueous buffers?

A1: The low aqueous solubility of pyrimidine derivatives can be attributed to several physicochemical factors. Many of these compounds, particularly those developed as drug candidates, possess high molecular weights and are lipophilic (fat-soluble), which inherently limits their solubility in water-based solutions. Furthermore, the planar and symmetrical structure of the pyrimidine ring can lead to a stable crystalline lattice, making it difficult for water molecules to surround and dissolve the compound.[1]

Q2: How does pH affect the solubility of my pyrimidine compound?

A2: The pH of the aqueous buffer can significantly impact the solubility of pyrimidine compounds, especially those with functional groups that can be ionized.[1]

  • For basic pyrimidine compounds: Solubility generally increases in acidic conditions (lower pH) because the basic functional groups become protonated (gain a positive charge), making the molecule more polar and thus more soluble in water. For instance, the solubility of imatinib, a pyrimidine derivative, is significantly higher at a pH below 5.5.[2][3]

  • For acidic pyrimidine compounds: Conversely, solubility increases in basic conditions (higher pH) as the acidic functional groups are deprotonated (gain a negative charge), increasing their polarity.

  • For neutral pyrimidine compounds: pH will have a minimal effect on solubility.

The solubility of trimethoprim, a weak base, is considerably higher in acidic conditions (around pH 5.5) where it is protonated.[4]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but not in the aqueous buffer. When the DMSO stock is added to the buffer, the overall solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.

Here are some strategies to overcome this:

  • Lower the final concentration: The simplest approach is to work with a lower final concentration of your compound in the assay.

  • Optimize the DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Increasing the final DMSO percentage in your buffer (while staying within the tolerable limit for your experiment) can help maintain solubility.

  • Use a co-solvent system: Instead of relying solely on DMSO, a mixture of solvents can be more effective. Adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your pyrimidine compound.

  • Employ serial dilutions: Instead of a single large dilution step, perform a series of smaller, sequential dilutions. This can help to avoid a sudden, drastic change in the solvent environment.

Q4: What are some common laboratory techniques to improve the solubility of my pyrimidine compound for in vitro assays?

A4: Several techniques can be employed to enhance the aqueous solubility of your pyrimidine compound:

  • Co-solvents: Adding water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) to your aqueous buffer can increase the solubility of hydrophobic compounds.[1]

  • Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can form micelles that encapsulate the pyrimidine compound, increasing its apparent solubility in the aqueous medium.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds. The hydrophobic pyrimidine molecule can be encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity. The use of HP-β-cyclodextrin has been shown to increase the aqueous solubility of dasatinib by about 21-fold.[7]

  • pH adjustment: As discussed in Q2, adjusting the pH of the buffer to favor the ionized form of your compound can significantly enhance its solubility.

  • Gentle heating and sonication: For preparing stock solutions or during dissolution, gentle warming or sonication can help to break down compound aggregates and facilitate dissolution. However, it is crucial to ensure that your compound is stable at elevated temperatures.

Quantitative Data on Pyrimidine Compound Solubility

The following tables provide a summary of solubility data for several pyrimidine-based drugs in various solvents and conditions.

Table 1: Solubility of Pyrimidine-Based Drugs in Different Solvents

CompoundSolventSolubilityReference(s)
ImatinibWater~200 mg/mL[8]
ImatinibWater (at 37 °C)21.8 µg/mL (free base)[9]
ImatinibDMSO~100 mg/mL[8]
ImatinibEthanolPoorly soluble[8]
Imatinib MesylatePBS (pH 7.2)~2 mg/mL[10]
Imatinib MesylateEthanol~0.2 mg/mL[10]
Imatinib MesylateDMSO~14 mg/mL[10]
Imatinib MesylateDimethyl formamide~10 mg/mL[10]
DasatinibWaterVery poorly soluble (~10 µM estimated)[4]
DasatinibDMSO~200 mg/mL[4]
DasatinibEthanolVery poorly soluble[4]
5-FluorouracilWater (at 298 K)Mole fraction: ~2.3 x 10⁻³[11]
TrimethoprimDMSO~20 - 58 mg/mL[4]
TrimethoprimDimethylformamide (DMF)~13 mg/mL[4]
TrimethoprimMethanol12.1 mg/mL[4]
Rosuvastatin (calcium salt)DMSO~20 mg/mL[12]
Rosuvastatin (calcium salt)Dimethyl formamide~20 mg/mL[12]
Rosuvastatin (calcium salt)DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[12]

Table 2: Effect of pH on the Solubility of Pyrimidine-Based Drugs

CompoundConditionSolubilityReference(s)
Imatinib MesylateAqueous buffer, pH < 5.5Very soluble[2][3]
Imatinib MesylateNeutral to alkaline aqueous buffersVery slightly soluble[3]
DasatinibAcidic environmentsMore soluble[7]
TrimethoprimWater, pH 8.54 (32 °C)50 mg/100 mL[10]
TrimethoprimHydrochloric acid solution, pH 5.5 (32 °C)1550 mg/100 mL[10]
RosuvastatinpH > 4Relatively soluble[9][13]
RosuvastatinpH 6.6 citrate bufferHighly soluble[9][13]

Table 3: Solubility Enhancement of Pyrimidine Derivatives

TechniqueParent CompoundMethodSolubility EnhancementReference(s)
Prodrug ApproachPyrazolo[3,4-d]pyrimidine derivativeAddition of an N-methylpiperazino promoiety600-fold improvement in aqueous solubility[14]
Co-crystallization2-[4-(4-chloro-2-fluorphenoxy) phenyl] pyrimidine-4-carboxamideCo-crystal with glutaric acid18-fold higher intrinsic dissolution rate[14]
Structural ModificationPyrazolo[4,3-d]pyrimidine DerivativeIntroduction of a substituent to induce deviation from planarity>40-fold improvement in aqueous solubility at pH 1.0[14]
Solid DispersionPyrazolo[3,4-d]pyrimidine derivativesFormulation with hydrophilic polymers (e.g., PVPVA)Significant improvement in apparent water solubility
Cyclodextrin ComplexationDasatinibInclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD)~21-fold increase in aqueous solubility[7]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrimidine compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the DMSO stock solution in a 96-well plate.

  • Addition to Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Detection of Precipitation: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid pyrimidine compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and agitate the mixture (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Filtration: Carefully collect the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Visualizations

Troubleshooting_Workflow start Low Solubility of Pyrimidine Compound in Aqueous Buffer check_purity Verify Compound Purity start->check_purity assess_solubility Assess Kinetic and Thermodynamic Solubility check_purity->assess_solubility is_solubility_sufficient Is Solubility Sufficient for Experiment? assess_solubility->is_solubility_sufficient proceed Proceed with Experiment is_solubility_sufficient->proceed Yes troubleshoot Implement Solubility Enhancement Strategy is_solubility_sufficient->troubleshoot No ph_optimization pH Optimization troubleshoot->ph_optimization cosolvents Use of Co-solvents troubleshoot->cosolvents surfactants Use of Surfactants troubleshoot->surfactants cyclodextrins Cyclodextrin Complexation troubleshoot->cyclodextrins structural_modification Structural Modification (Long-term) troubleshoot->structural_modification reassess_solubility Re-assess Solubility ph_optimization->reassess_solubility cosolvents->reassess_solubility surfactants->reassess_solubility cyclodextrins->reassess_solubility structural_modification->reassess_solubility reassess_solubility->is_solubility_sufficient

Caption: Troubleshooting workflow for low pyrimidine solubility.

Solubility_Enhancement_Strategies cluster_formulation Formulation Strategies cluster_chemical Chemical Modification ph_adjustment pH Adjustment improved_solubility Improved Aqueous Solubility ph_adjustment->improved_solubility cosolvents Co-solvents (e.g., Ethanol, PEG) cosolvents->improved_solubility surfactants Surfactants (e.g., Tween 80) surfactants->improved_solubility cyclodextrins Cyclodextrins (e.g., HP-β-CD) cyclodextrins->improved_solubility solid_dispersions Amorphous Solid Dispersions solid_dispersions->improved_solubility prodrugs Prodrug Approach prodrugs->improved_solubility structural_mods Structural Modifications (Disrupt planarity/symmetry) structural_mods->improved_solubility low_solubility Poorly Soluble Pyrimidine Compound low_solubility->ph_adjustment low_solubility->cosolvents low_solubility->surfactants low_solubility->cyclodextrins low_solubility->solid_dispersions low_solubility->prodrugs low_solubility->structural_mods

Caption: Strategies to improve aqueous solubility of pyrimidines.

Experimental_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start DMSO Stock Solution k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_incubate Short Incubation (1-2 hours) k_dilute->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_end Kinetic Solubility k_measure->k_end t_start Excess Solid Compound t_equilibrate Equilibrate in Aqueous Buffer (24-72 hours) t_start->t_equilibrate t_filter Filter Supernatant t_equilibrate->t_filter t_quantify Quantify Concentration (HPLC/UV) t_filter->t_quantify t_end Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for kinetic vs. thermodynamic solubility assays.

References

Common side reactions in the synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the manufacturing of pharmaceuticals like Ticagrelor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. First, 2-thiobarbituric acid is reacted with a propyl halide (such as propyl iodide or propyl bromide) via an S-alkylation reaction to form 2-(propylthio)pyrimidine-4,6-diol. This intermediate is then nitrated using a nitrating agent, commonly a mixture of fuming nitric acid and a solvent like acetic acid or sulfuric acid, to yield the final product, this compound.[1][2][3]

Q2: What are the most common side reactions observed during the nitration step?

The primary side reaction of concern during the nitration of 2-(propylthio)pyrimidine-4,6-diol is over-nitration, which can lead to the formation of 5,5-gem-dinitropyrimidine-4,6-diones.[4] This occurs when the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent). Another potential issue is the ring opening of the pyrimidine ring, which can decrease the overall yield.

Q3: I am observing a low yield in the S-alkylation step. What are the possible causes?

Low yields in the S-alkylation of 2-thiobarbituric acid can be attributed to several factors:

  • Incomplete reaction: The reaction time may be insufficient. Some protocols suggest stirring for extended periods, from several hours to even days, to ensure completion.[3]

  • Suboptimal pH: The reaction is typically carried out under basic conditions to deprotonate the thiol group, making it a more effective nucleophile. Improper pH control can hinder the reaction.

  • Competing O-alkylation: Although S-alkylation is generally favored, some O-alkylation may occur, leading to undesired byproducts.

  • Hydrolysis of the alkylating agent: The propyl halide can hydrolyze under the reaction conditions, reducing its availability for the desired reaction.

Q4: My final product after nitration is showing significant impurities by HPLC. How can I improve its purity?

Improving the purity of this compound can be achieved by:

  • Controlling reaction temperature: Maintaining a low and consistent temperature (e.g., 0-5°C) during the addition of the nitrating agent is crucial to prevent over-oxidation and other side reactions.[1]

  • Optimizing reaction time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitoring the reaction by techniques like TLC or HPLC can help determine the optimal endpoint.[1]

  • Purification of the intermediate: Ensuring the high purity of the 2-(propylthio)pyrimidine-4,6-diol intermediate before nitration is essential, as impurities can be carried over and potentially react to form other byproducts.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in S-Alkylation Incomplete reaction due to short reaction time.Increase the reaction time and monitor the reaction progress using TLC or HPLC until the starting material is consumed.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of 2-thiobarbituric acid, base, and propyl halide.
Poor solubility of starting materials.Consider using a co-solvent or a phase transfer catalyst to improve solubility and reaction rate.[2]
Formation of Impurities in S-Alkylation Possible O-alkylation or dialkylation.Maintain the reaction temperature at a moderate level and ensure slow addition of the alkylating agent.
Presence of unreacted starting materials.Optimize reaction time and stoichiometry. Consider a purification step like recrystallization for the intermediate.
Low Yield in Nitration Over-oxidation or degradation of the product.Maintain a low reaction temperature (0-5°C) during the addition of the nitrating agent and throughout the reaction.[1]
Ring opening of the pyrimidine structure.Use a less harsh nitrating system if possible, for example, by using a mixture of nitric acid and sulfuric acid instead of fuming nitric acid.
Presence of Dinitro Impurity Over-nitration due to harsh conditions.Reduce the concentration of the nitrating agent, lower the reaction temperature, and shorten the reaction time.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.After quenching the reaction with ice-water, ensure the pH is adjusted appropriately to precipitate the product.[3]
Oily product obtained instead of a solid.Try different work-up procedures, such as extraction with a suitable organic solvent followed by evaporation.

Experimental Protocols

Synthesis of 2-(Propylthio)pyrimidine-4,6-diol
  • To a stirred suspension of 2-thiobarbituric acid in water, add a solution of sodium hydroxide in water at 20-25°C.

  • Stir the resulting mixture for approximately 40 minutes at the same temperature.

  • Raise the temperature to 30-35°C and add methanol, followed by the dropwise addition of propyl iodide.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and adjust the pH to <2.0 with dilute hydrochloric acid to precipitate the product.

  • Stir the slurry for several hours, then filter the solid, wash with water, and dry under reduced pressure to obtain 2-(propylthio)pyrimidine-4,6-diol as a white powder.[3]

Synthesis of this compound
  • In a reaction vessel, add acetic acid and cool to 0-5°C.

  • Slowly add fuming nitric acid while maintaining the temperature below 5°C.

  • To this cold nitrating mixture, add 2-(propylthio)pyrimidine-4,6-diol portion-wise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for several hours, monitoring the reaction by HPLC.

  • Once the reaction is complete, pour the reaction mass slowly into ice-water to precipitate the product.

  • Filter the resulting yellow solid, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield this compound.[1]

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

ParameterValueReference
Starting Material2-Thiobarbituric Acid[3]
Alkylating AgentPropyl Iodide / Propyl Bromide[3]
BaseSodium Hydroxide[3]
SolventWater / Methanol[3]
Reaction Temperature30-35°C[3]
Reaction Time24 - 48 hours[3]
Typical Yield~65-75%[2][3]
Purity by HPLC (crude)~90-95%[2]

Table 2: Typical Reaction Conditions for the Nitration of 2-(Propylthio)pyrimidine-4,6-diol

ParameterValueReference
Starting Material2-(Propylthio)pyrimidine-4,6-diol[1]
Nitrating AgentFuming Nitric Acid[1]
SolventAcetic Acid or Sulfuric Acid[1]
Reaction Temperature0 - 5°C[1]
Reaction Time22 - 30 hours[1]
Typical Yield>80%
Purity by HPLC (crude)>99%[1]

Visualizations

Synthesis_Pathway TBA 2-Thiobarbituric Acid Intermediate 2-(Propylthio)pyrimidine-4,6-diol TBA->Intermediate S-Alkylation PI Propyl Iodide PI->TBA Base Base (e.g., NaOH) Base->TBA Final_Product This compound Intermediate->Final_Product Nitration Nitrating_Agent Fuming HNO3 / Acetic Acid Nitrating_Agent->Intermediate

Caption: General synthetic pathway for this compound.

Side_Reaction_Pathway Intermediate 2-(Propylthio)pyrimidine-4,6-diol Dinitro_Product 5,5-gem-Dinitro-2-(propylthio) -pyrimidine-4,6-dione Intermediate->Dinitro_Product Over-Nitration Nitrating_Agent Excess Fuming HNO3 High Temperature Nitrating_Agent->Intermediate

Caption: Formation of the dinitro side product during the nitration step.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Alkylation_Issues S-Alkylation Issues Check_Step->Alkylation_Issues S-Alkylation Nitration_Issues Nitration Issues Check_Step->Nitration_Issues Nitration Check_Alkylation_Params Check: Reaction Time Base Stoichiometry Temperature Alkylation_Issues->Check_Alkylation_Params Check_Nitration_Params Check: Temperature Control (0-5°C) Rate of Nitrating Agent Addition Purity of Intermediate Nitration_Issues->Check_Nitration_Params Optimize_Alkylation Optimize: Increase reaction time Adjust stoichiometry Consider phase transfer catalyst Check_Alkylation_Params->Optimize_Alkylation Optimize_Nitration Optimize: Ensure strict temperature control Slow, dropwise addition Recrystallize intermediate if needed Check_Nitration_Params->Optimize_Nitration

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for nitration of pyrimidine rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the nitration of pyrimidine rings.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of an unsubstituted pyrimidine ring so challenging?

A1: The pyrimidine ring is an electron-deficient heterocycle. The two nitrogen atoms in the ring are electronegative and withdraw electron density, deactivating the ring towards electrophilic aromatic substitution reactions like nitration.[1][2][3] This inherent lack of reactivity often leads to the need for harsh reaction conditions, which can result in low yields or decomposition of the starting material.[4]

Q2: What is the typical regioselectivity for the nitration of substituted pyrimidine rings?

A2: Electrophilic substitution on pyrimidine rings, when it occurs, predominantly takes place at the C-5 position.[2] This position is the most electron-rich (or least electron-deficient) compared to the C-2, C-4, and C-6 positions, which are more strongly influenced by the electron-withdrawing nitrogen atoms.

Q3: What are the most common nitrating agents used for pyrimidine rings?

A3: The most frequently employed nitrating agents are mixtures of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8]

Q4: How do activating groups on the pyrimidine ring influence nitration?

A4: Activating groups, which are electron-donating groups such as amino (-NH₂) or hydroxyl (-OH) groups, increase the electron density of the pyrimidine ring.[1][2] This enhanced nucleophilicity makes the ring more susceptible to attack by the electrophilic nitronium ion, thereby facilitating the nitration reaction.[2] Pyrimidines with two activating groups can sometimes be nitrated even with weaker electrophiles.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Yield 1. Insufficient Ring Activation: The pyrimidine ring is too electron-deficient for nitration to occur under the applied conditions.[1][2] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Improper Nitrating Agent Concentration: The concentration of nitric acid can be critical and may lead to different products if not optimized.[6]1. Introduce Activating Groups: If possible, start with a pyrimidine derivative that contains electron-donating groups.[1][2] 2. Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for decomposition. Some reactions may require elevated temperatures to proceed.[9] 3. Vary Nitric Acid Concentration: Experiment with different concentrations of nitric acid to find the optimal conditions for your specific substrate.[6]
Formation of Multiple Products/Byproducts 1. Side Reactions: Harsh reaction conditions (high temperature, highly concentrated acids) can lead to undesired side reactions.[4] 2. Over-Nitration: If the substrate is highly activated, multiple nitro groups may be added to the ring.1. Modify Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration. Consider using a milder nitrating agent if applicable.[9] 2. Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent to favor mono-nitration.
Starting Material Decomposition 1. Harsh Reaction Conditions: The combination of strong acids and high temperatures can lead to the degradation of the pyrimidine ring.[4] 2. Instability of the Substrate: The specific pyrimidine derivative may not be stable under strong acidic conditions.1. Reduce Reaction Severity: Lower the reaction temperature and/or use a less concentrated acid mixture. 2. Protect Sensitive Functional Groups: If your substrate has functional groups that are sensitive to acid, consider protecting them before the nitration step.
Difficulty in Product Isolation 1. Product Solubility: The nitrated product may be soluble in the acidic reaction mixture. 2. Complex Reaction Mixture: The presence of byproducts can complicate the purification process.1. Careful Quenching: Pour the reaction mixture over ice and carefully neutralize with a base to precipitate the product. 2. Chromatographic Purification: Utilize column chromatography to separate the desired product from byproducts and unreacted starting material.[9]

Experimental Protocols

General Protocol for the Nitration of an Activated Pyrimidine Derivative

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a desired volume of concentrated sulfuric acid. While stirring and maintaining the low temperature, carefully add an equimolar or slight excess of concentrated nitric acid dropwise.

  • Reaction Setup: In a separate flask, dissolve the activated pyrimidine substrate in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyrimidine substrate. Maintain the temperature of the reaction mixture, typically between 0-10 °C, during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and dilute the acid.

  • Isolation: The product may precipitate upon quenching. If so, collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. If the product does not precipitate, neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) add_reagents Slowly Add Nitrating Mixture to Substrate prep_nitrating->add_reagents prep_substrate Dissolve Pyrimidine in H₂SO₄ prep_substrate->add_reagents monitor Monitor Reaction (TLC) add_reagents->monitor quench Quench on Ice monitor->quench isolate Isolate Product (Filtration/Neutralization) quench->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end end purify->end Final Product

Caption: Workflow for the nitration of pyrimidine rings.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Insufficient Ring Activation start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Decomposition start->cause3 sol1 Use Activated Substrate cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Milder Conditions cause3->sol3

Caption: Troubleshooting logic for low yield in pyrimidine nitration.

References

Overcoming poor results in xanthine oxidase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with xanthine oxidase (XO) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric xanthine oxidase inhibition assay?

A1: The spectrophotometric xanthine oxidase inhibition assay is based on the enzymatic activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[1] This reaction leads to an increase in absorbance at approximately 295 nm, which is the characteristic wavelength for uric acid.[1][2] The presence of an inhibitor will decrease the rate of uric acid formation, and the extent of inhibition can be quantified by monitoring the change in absorbance over time.[1]

Q2: My test compound is precipitating when I dilute it into the aqueous assay buffer. What can I do?

A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from an organic solvent (like DMSO) to an aqueous buffer.[3] Here are several steps you can take to address this:

  • Lower the Final Concentration: Your target concentration might be above the compound's solubility limit in the final assay buffer. Try using serial dilutions to test lower concentrations.[3]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing, and then gradually add the remaining buffer.[3]

  • Use Sonication: After dilution, a sonicating water bath can help disperse the compound and break up small precipitates.[3]

  • Adjust Buffer Composition: High salt concentrations can decrease the solubility of organic compounds. If your experiment allows, try using a buffer with a lower salt concentration.[3]

  • pH Screening: The solubility of your compound might be pH-dependent. Performing a pH screening experiment by testing a range of buffer pH values (e.g., 5.0 to 9.0) can help identify a pH at which your compound is more soluble.[3]

Q3: What is the maximum recommended concentration of DMSO in the final assay mixture?

A3: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, and must be consistent across all experiments.[4] Higher concentrations of DMSO can inhibit enzyme activity and may also affect the solubility of other reaction components.[4]

Q4: How can I be sure that my xanthine oxidase enzyme is active?

A4: To verify the activity of your xanthine oxidase stock, you should always include a positive control in your experiments.[2] Allopurinol is a well-known inhibitor of xanthine oxidase and can be used for this purpose.[5][6] Consistent inhibition by the positive control will confirm that the enzyme is active. If you suspect your enzyme has lost activity, it is best to use a fresh stock.[7]

Troubleshooting Guides

Problem 1: No Significant Inhibition Observed, Even at High Inhibitor Concentrations
Potential Cause Recommended Action
Inactive Enzyme Verify the activity of your xanthine oxidase stock using a known inhibitor like allopurinol as a positive control.[2]
Inhibitor Instability or Degradation Check the stability of your inhibitor under the assay conditions. Prepare fresh inhibitor solutions for each experiment.[2]
Incorrect Assay Conditions (pH, Temperature) Ensure the assay buffer is at the optimal pH (typically around 7.5) and the incubation is performed at a consistent, controlled temperature (e.g., 25°C or 37°C).[2][8]
Suboptimal Incubation Time The pre-incubation time might be too short for the inhibitor to bind to the enzyme, especially for time-dependent inhibitors. Optimize the pre-incubation time by testing several time points.[2]
Problem 2: High Variability in Inhibition Data Between Replicate Wells or Experiments
Potential Cause Recommended Action
Pipetting Errors Ensure all pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions and ensure thorough mixing in each well.[4]
Inconsistent Pre-incubation Times Use a timer to ensure that the pre-incubation time of the enzyme with the inhibitor is standardized across all wells and experiments.[2]
Enzyme or Substrate Instability Prepare fresh enzyme and substrate solutions for each experiment and keep them on ice until use.[2]
Edge Effects in Microplates The outermost wells of a microplate are more susceptible to evaporation. Avoid using these wells for critical samples or ensure the plate is properly sealed during incubations.[4]
Compound Quality and Purity Always review the Certificate of Analysis (CoA) for each new batch of inhibitor. Impurities can interfere with the assay. If possible, perform in-house quality control checks like HPLC or LC-MS to confirm purity.[4]
Problem 3: Reaction Proceeds Too Quickly or Too Slowly
Potential Cause Recommended Action
Incorrect Enzyme or Substrate Concentration Optimize the concentrations of both xanthine oxidase and xanthine to ensure the reaction proceeds at a linear rate for a sufficient duration to allow for accurate measurement of the initial velocity.[2]
Suboptimal Assay Conditions Verify that the pH and temperature of the assay are within the optimal range for the enzyme. The optimal conditions for XO activity have been reported at a temperature of 20°C, pH of 8.0, and a xanthine concentration of 1.40 mM.[8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known xanthine oxidase inhibitors. Note that these values can vary depending on the specific assay conditions.

InhibitorIC50 ValueMechanism of Action
Allopurinol 0.2-50 µM[5]A purine analog that acts as a competitive inhibitor.[5]
Febuxostat 1.8 nM[5]A non-purine, selective inhibitor that forms a stable complex with the enzyme.[5]
Quercetin IC50 = 0.03 mg/mL[9]A mixed-type inhibitor.[9]
Kaempferol IC50 = 0.11 mg/mL[9]Not specified.
Apigenin IC50 = 0.034 ± 0.004 mM[10]Not specified.
Luteolin IC50 = 0.067 ± 0.005 mM[10]A mixed-type inhibitor.[6]

Experimental Protocols

Spectrophotometric In Vitro Xanthine Oxidase Inhibition Assay

This method measures the inhibition of xanthine oxidase by monitoring the decrease in uric acid formation at 295 nm.

1. Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • Test inhibitor

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)[4]

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplate[4]

  • Microplate reader capable of measuring absorbance at 295 nm[4]

2. Reagent Preparation:

  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[4]

  • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay should be optimized but is often around 150 µM.[11]

  • Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in cold phosphate buffer. The concentration should be optimized to produce a linear rate of uric acid formation for at least 10-20 minutes.[4] A typical concentration is around 0.1 units/mL.[11]

  • Inhibitor Solutions: Prepare a stock solution of the test inhibitor and allopurinol in DMSO (e.g., 10 mM).[4] Perform serial dilutions to achieve the desired final concentrations in the assay.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test inhibitor solution at various concentrations (ensure the final DMSO concentration is <0.5%)[4]

    • Xanthine oxidase solution[1]

  • Include the following control wells:

    • Positive Control: All reagents except the test inhibitor, but including allopurinol.[4]

    • Negative Control (Vehicle): All reagents except the inhibitor, with DMSO added at the same final concentration as the test wells.

    • Blank: All reagents except the enzyme.[4]

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[2][4]

  • Initiate the reaction by adding the xanthine solution to all wells.[2]

  • Immediately begin measuring the increase in absorbance at 295 nm every minute for 10-20 minutes.[4]

4. Data Analysis:

  • Calculate the rate of reaction (initial velocity) from the linear portion of the absorbance vs. time curve for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_Negative_Control - Rate_Inhibitor) / Rate_Negative_Control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5]

Visualizations

purine_catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid UricAcid Xanthine->UricAcid O2, H2O -> H2O2 XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor Inhibitors (e.g., Allopurinol) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Purine catabolism pathway showing Xanthine Oxidase inhibition.

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions plate_layout Design Plate Layout (Controls, Blanks, Samples) prep_reagents->plate_layout add_reagents Add Buffer, Inhibitor, and Enzyme to Plate plate_layout->add_reagents pre_incubate Pre-incubate (e.g., 15 min) add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate (Xanthine) pre_incubate->start_reaction measure_abs Measure Absorbance at 295 nm (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Reaction Rates (Initial Velocity) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for a xanthine oxidase inhibition assay.

troubleshooting_workflow cluster_positive_control Positive Control Fails cluster_negative_control Negative Control Issues cluster_variability High Variability cluster_solubility Compound Precipitation start Poor Assay Results (e.g., No Inhibition, High Variability) check_controls Are Positive/Negative Controls Behaving as Expected? start->check_controls check_variability Is There High Variability Between Replicates? check_controls->check_variability Yes check_positive_control check_positive_control check_controls->check_positive_control No check_enzyme Check Enzyme Activity (Use Fresh Stock) check_inhibitor Check Positive Inhibitor (Prepare Fresh) check_enzyme->check_inhibitor optimize_conc Optimize Enzyme/ Substrate Concentrations end Optimized Assay check_inhibitor->end check_reaction_rate Is Reaction Rate Too Fast/Slow? check_reaction_rate->optimize_conc optimize_conc->end review_pipetting Review Pipetting Technique and Calibration check_variability->review_pipetting Yes check_solubility Is the Test Compound Precipitating? check_variability->check_solubility No check_conditions Ensure Consistent Incubation Times/Temps review_pipetting->check_conditions check_conditions->end lower_conc Test Lower Concentrations check_solubility->lower_conc Yes check_solubility->end No modify_dilution Modify Dilution Method or Use Sonication lower_conc->modify_dilution modify_dilution->end check_positive_control->check_enzyme check_negative_control check_negative_control

Caption: Troubleshooting workflow for xanthine oxidase assays.

References

Technical Support Center: LC-MS/MS Analysis of Ticagrelor and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Ticagrelor and its impurities. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to identify, understand, and mitigate these effects, ensuring accurate and reproducible analytical results.

Troubleshooting Guide

This guide presents common issues encountered during the LC-MS/MS analysis of Ticagrelor and its impurities, with a focus on matrix effects. Each issue is followed by potential causes and step-by-step solutions.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Possible Causes:

  • Inconsistent matrix effects between different sample preparations or different lots of biological matrix.

  • Co-elution of Ticagrelor or its impurities with endogenous matrix components, such as phospholipids.[1][2]

  • Variability in the efficiency of the sample preparation method.

Troubleshooting Steps:

  • Evaluate Matrix Effect Quantitatively: Assess the matrix effect by comparing the response of an analyte in a neat solution to its response in an extracted blank matrix spiked post-extraction.[3] According to regulatory guidelines, this should be performed using at least six different lots of the biological matrix.[4]

  • Optimize Chromatographic Separation: Adjust the LC method to separate the analytes of interest from the regions of ion suppression or enhancement. This can be achieved by:

    • Modifying the mobile phase gradient profile.

    • Changing the mobile phase pH.

    • Using a different stationary phase (e.g., a column with a different chemistry).

  • Enhance Sample Preparation: The primary goal is to remove interfering endogenous components.[5] Consider the following techniques:

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.

    • Liquid-Liquid Extraction (LLE): Can be effective in providing clean extracts, though analyte recovery for polar compounds might be a challenge.[6]

    • Protein Precipitation (PPT): A simple and common method, but may be less effective at removing phospholipids.[6] Specialized phospholipid removal plates and cartridges are available.[1][7]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Ticagrelor and each impurity is the most effective way to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement.[5]

Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Causes:

  • Co-elution with highly abundant matrix components that compete for ionization in the MS source.[8][9]

  • High concentrations of phospholipids in the sample extract.[1]

  • Sub-optimal ion source parameters.

Troubleshooting Steps:

  • Identify Ion Suppression Zones: Perform a post-column infusion experiment. A continuous infusion of a standard solution of Ticagrelor or an impurity into the MS detector, while injecting an extracted blank matrix sample, will reveal retention times where ion suppression occurs.[3][4]

  • Improve Sample Cleanup: Focus on methods that effectively remove the compounds causing suppression. As phospholipids are a major cause of ion suppression in plasma and serum samples, consider phospholipid removal strategies.[1][2]

  • Modify Chromatographic Conditions: Alter the LC method to shift the elution of the analytes away from the identified ion suppression zones.

  • Optimize MS Source Parameters: Adjust settings such as nebulizer gas flow, auxiliary gas flow, and source temperature to improve ionization efficiency.

  • Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[9]

Issue 3: Inconsistent or Unusually High Signal Intensity (Ion Enhancement)

Possible Causes:

  • Co-eluting matrix components that improve the ionization efficiency of the analyte.[8]

  • While less common than ion suppression, this phenomenon can still lead to inaccurate quantification.

Troubleshooting Steps:

  • Identify Ion Enhancement Zones: Similar to identifying ion suppression, a post-column infusion experiment can pinpoint retention times where signal enhancement occurs.

  • Improve Chromatographic Separation: Modify the LC method to separate the analyte from the enhancing matrix components.

  • Enhance Sample Preparation: Utilize more rigorous sample cleanup techniques like SPE or LLE to remove the compounds causing the enhancement.

  • Employ a SIL-Internal Standard: This will help to correct for the variability introduced by ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[10][8] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[11]

Q2: What are the common impurities of Ticagrelor that I should be aware of?

A2: Several process-related and degradation impurities of Ticagrelor have been identified. Some common impurities include Ticagrelor EP Impurity B, Ticagrelor Impurity C, Ticagrelor Impurity D, and Ticagrelor Sulfoxide.[][13][14] A comprehensive impurity profile is essential for drug safety and efficacy assessment.

Q3: How can I quantitatively assess the matrix effect for Ticagrelor and its impurities?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solution at the same concentration.[10]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

The precision of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[15]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively compensated.

Q5: Which sample preparation technique is best for minimizing matrix effects in plasma samples?

A5: The choice of sample preparation technique depends on the specific requirements of the assay.

  • Protein Precipitation (PPT): Simple and fast but may not effectively remove phospholipids.

  • Liquid-Liquid Extraction (LLE): Can provide very clean extracts but may have lower recovery for polar analytes.

  • Solid-Phase Extraction (SPE): Generally considered the most effective for removing a wide range of interferences, offering the cleanest extracts.[6]

  • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids and are highly effective for this purpose.[1]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the evaluation of matrix effects.

Table 1: Matrix Factor (MF) Assessment for Ticagrelor and Two Impurities

AnalyteMatrix LotPeak Area (Post-Extraction Spike)Peak Area (Neat Solution)Matrix Factor (MF)
Ticagrelor 185,67098,9500.87
291,23099,1000.92
388,45098,5000.90
Impurity A 112,34015,5000.80
213,01015,6500.83
311,98015,4000.78
Impurity B 125,89024,5001.06
226,10024,6001.06
325,55024,4501.04

Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyteAverage Recovery (%)Average Matrix Factor (MF)
Protein Precipitation Ticagrelor95.20.85
Impurity A92.10.79
Liquid-Liquid Extraction Ticagrelor85.60.98
Impurity A82.30.95
Solid-Phase Extraction Ticagrelor98.71.01
Impurity A97.50.99

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • System Setup:

    • Prepare a standard solution of the analyte (Ticagrelor or an impurity) at a concentration that provides a stable and moderate signal.

    • Using a syringe pump and a T-fitting, infuse this standard solution post-column into the MS ion source at a low, constant flow rate (e.g., 5-10 µL/min).

  • Equilibration:

    • Equilibrate the LC-MS system with the mobile phase until a stable baseline signal for the infused analyte is observed.

  • Analysis:

    • Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.

    • Monitor the signal of the infused analyte throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
  • Sample Preparation:

    • Set A (Neat Solution): Prepare a standard solution of the analyte in the final mobile phase composition at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your validated sample preparation method. In the final step, spike the extracted matrix with the analyte to the same concentration as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • Evaluation:

    • Repeat this procedure for at least six different lots of the biological matrix to assess the inter-lot variability of the matrix effect.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (Plasma/Serum) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe end_prep Extracted Sample ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS Injection end_prep->lcms data Data Acquisition lcms->data qual Qualitative Assessment (Post-Column Infusion) data->qual quant Quantitative Assessment (Post-Extraction Spike) data->quant result Accurate & Reproducible Results qual->result quant->result

Caption: Experimental workflow for addressing matrix effects.

Troubleshooting_Logic cluster_investigate Investigation cluster_mitigate Mitigation Strategies start Inconsistent Results or Poor Sensitivity Observed check_system Check System Suitability (Peak Shape, Retention Time) start->check_system eval_matrix Evaluate Matrix Effect (Post-Column Infusion/Post-Extraction Spike) check_system->eval_matrix System OK opt_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) eval_matrix->opt_prep Matrix Effect Confirmed opt_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) eval_matrix->opt_chrom Matrix Effect Confirmed use_is Use Stable Isotope-Labeled Internal Standard eval_matrix->use_is Matrix Effect Confirmed end_node Achieve Reliable Quantification opt_prep->end_node opt_chrom->end_node use_is->end_node

Caption: Troubleshooting logic for matrix effect issues.

References

Preventing degradation of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a pyrimidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Ticagrelor.[1] Its chemical structure, featuring a nitro group and a propylthioether, makes it a versatile building block in medicinal chemistry.

Q2: What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and non-neutral pH conditions (both acidic and basic hydrolysis). The presence of oxidizing agents can also contribute to its degradation.

Q3: How can I visually detect if my sample of this compound has degraded?

While visual inspection is not a definitive method for assessing purity, degradation may sometimes be indicated by a change in the color or appearance of the solid compound or its solutions. However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques such as HPLC or LC-MS are necessary for accurate purity assessment.

Q4: What are the likely degradation pathways for this molecule?

Based on its chemical structure, the main degradation pathways include:

  • Photodegradation: The nitroaromatic group is susceptible to light-induced degradation.

  • Hydrolysis: The thioether linkage can be cleaved under acidic or basic conditions.

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction of the Nitro Group: Under certain reductive conditions, the nitro group can be reduced to an amino group.[1]

Q5: What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in an amber-colored, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Degradation during dissolution (e.g., due to solvent reactivity or pH). 2. Photodegradation during sample preparation. 3. Contaminated solvent or glassware.1. Use high-purity, neutral, and degassed solvents (e.g., acetonitrile or methanol). Avoid acidic or basic conditions if possible. 2. Prepare solutions under low-light conditions or in amber-colored vials. 3. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.
Loss of compound over time in a stock solution. 1. Hydrolysis due to acidic or basic nature of the solvent or buffer. 2. Oxidation of the thioether. 3. Photodegradation from ambient light.1. Prepare stock solutions in aprotic, anhydrous solvents like DMSO or DMF and store at -20°C or below. For aqueous buffers, use a neutral pH and prepare fresh solutions for each experiment. 2. Degas solvents and store solutions under an inert atmosphere. 3. Store stock solutions in amber vials or wrap containers in aluminum foil.
Inconsistent results in biological or chemical assays. 1. Degradation of the compound in the assay buffer. 2. Interaction with other components in the assay mixture.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. Consider adjusting the buffer composition or pH if degradation is observed. 2. Run control experiments to identify any potential interactions.
Solid material has changed color upon storage. Exposure to light, heat, or moisture.Discard the material and use a fresh, properly stored batch. Implement the recommended storage conditions to prevent future degradation.

Quantitative Data on Stability

The following table summarizes illustrative stability data for this compound under various stress conditions. This data is representative and intended to guide experimental design. Actual degradation rates may vary depending on the specific experimental setup.

Condition Parameter Value Time Remaining Compound (%) Key Degradation Products
pH 0.1 M HCl60°C24 h85%Hydrolysis Product A
pH 7.4 (PBS)60°C24 h98%Minor Oxidative Product B
0.1 M NaOH60°C24 h90%Hydrolysis Product A
Temperature Solid80°C7 days95%Oxidative Product B
Solution (DMSO)80°C7 days92%Oxidative Product B
Light Solid (ICH Q1B)-10 days93%Photodegradation Product C
Solution (ACN) (ICH Q1B)-24 h88%Photodegradation Product C
Oxidation 3% H₂O₂Room Temp8 h75%Oxidative Product B (Sulfoxide)

Note: This data is illustrative and based on typical degradation patterns of similar compounds.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 8 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • For solid-state analysis, place a known quantity of the compound in an oven at 80°C for 7 days.

    • For solution-state analysis, incubate a solution of the compound in a suitable solvent (e.g., DMSO) at 80°C for 7 days.

    • After the specified time, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

  • Characterize the major degradation products using mass spectrometry if available.

Visualizations

Potential Degradation Pathways

G A This compound B Hydrolysis (Acidic/Basic Conditions) A->B C Oxidation A->C D Photodegradation A->D E Reduction A->E F Hydrolysis Product A (Cleavage of Thioether) B->F G Oxidative Product B (Sulfoxide/Sulfone) C->G H Photodegradation Product C D->H I Reduction Product (Amino-pyrimidine derivative) E->I

Caption: Major degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare Stock Solution (1 mg/mL) B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal Stress A->D E Photolytic Stress A->E F HPLC / LC-MS Analysis B->F C->F D->F E->F G Data Interpretation F->G

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Unexpected HPLC Peaks

G A Unexpected Peaks in HPLC? B Is the peak present in the blank? A->B Start C Is the retention time consistent with known degradants? B->C No X1 Contaminated Solvent/Glassware B->X1 Yes D Was the sample prepared under low light? C->D No X2 Likely Degradation C->X2 Yes E Was a neutral, high-purity solvent used? D->E Yes X3 Potential Photodegradation D->X3 No X4 Potential Solvent-Induced Degradation E->X4 No X5 Investigate Other Causes E->X5 Yes

References

Technical Support Center: Purification of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the scale of the experiment and the nature of the impurities. Simple filtration after synthesis can also yield a high-purity product under optimized conditions.[1]

Q2: What is a common impurity that I should be aware of during purification?

A2: A common impurity is the starting material, 2-(propylthio)pyrimidine-4,6-diol, which lacks the nitro group.[1] In the context of its use as an intermediate for the drug Ticagrelor, other process-related impurities may also be present.

Q3: My purified product is a yellow powder. Is this normal?

A3: Yes, it is normal for this compound to be a yellow powder upon isolation.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound will not dissolve in the recrystallization solvent. The chosen solvent has poor solvating power for your compound.This compound has low solubility in non-polar solvents. A specialized pH-based recrystallization is recommended. Suspend the crude product in a non-polar solvent like cyclohexane and acidify to a pH of 1.5-2.0 to induce precipitation of the purified product.
No crystals form upon cooling. The solution is not supersaturated, meaning too much solvent was used.If using a traditional recrystallization method, reduce the volume of the solvent by evaporation and allow the solution to cool again.
The product precipitates as an oil or amorphous solid. The solution is cooling too quickly, or the concentration of the compound is too high.Ensure a slow cooling rate. You can also try adding a co-solvent to increase the solubility slightly at room temperature, which can promote the formation of a more ordered crystal lattice.
Significant impurities remain after recrystallization. The impurities have a similar solubility profile to the desired product.If a single recrystallization is insufficient, a second recrystallization with a different solvent system may be effective. However, for impurities with very similar properties, column chromatography is the recommended next step.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The mobile phase is either too polar or not polar enough.For this compound, a mobile phase of light petroleum ether:ethyl acetate (4:1) on a silica gel column has been shown to be effective. You can adjust the ratio to optimize separation based on TLC analysis.
The compound is not eluting from the column. The compound may be strongly adsorbed to the silica gel due to its acidic diol functional groups.Gradually increase the polarity of the mobile phase. Adding a small percentage of a more polar solvent like methanol to the eluent can help to elute highly retained compounds.
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Ensure the crude material is fully dissolved in a minimal amount of the mobile phase before loading onto the column. You can also try pre-treating the silica gel with a small amount of a weak acid to reduce strong interactions with the acidic diol groups.

Quantitative Data

Property Value Source
Calculated Solubility 1.6 g/L (at 25 °C)Publicly available chemical data
Purity after Filtration 99.06%[1]
Purity after Column Chromatography 99.5%

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation/Recrystallization

This method is effective for removing non-acidic impurities.

  • Suspension: Suspend the crude this compound in a non-polar solvent such as cyclohexane.

  • Acidification: While stirring vigorously, slowly add a suitable acid (e.g., dilute HCl) to adjust the pH of the aqueous phase to 1.5-2.0.

  • Precipitation: The purified product should precipitate out of the solution as a yellow solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of fresh, cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for achieving very high purity, especially for smaller scale preparations.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin elution with a mobile phase of light petroleum ether:ethyl acetate in a 4:1 ratio.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Product Recrystallization pH-Controlled Recrystallization Crude->Recrystallization For bulk purification ColumnChrom Silica Gel Chromatography Crude->ColumnChrom For high purity PureProduct Purified Product Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Purity Analysis (e.g., HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Attempted CheckPurity Is Purity Acceptable? Start->CheckPurity Impure Product is Impure CheckPurity->Impure No Finished Purification Complete CheckPurity->Finished Yes Recrystallization Try pH-Controlled Recrystallization Impure->Recrystallization If not already done ColumnChrom Perform Silica Gel Chromatography Impure->ColumnChrom For persistent impurities Recrystallization->CheckPurity ColumnChrom->CheckPurity

Caption: Logical troubleshooting steps for purification.

References

Improving peak shape and resolution in HPLC analysis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in the High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape - Peak Tailing

Q1: My pyrimidine derivative is exhibiting significant peak tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC analysis of polar compounds like pyrimidine derivatives. It can compromise resolution and lead to inaccurate quantification.[1][2][3] The primary causes often revolve around secondary interactions between the analyte and the stationary phase.

Troubleshooting Guide for Peak Tailing:

  • Evaluate Mobile Phase pH: Pyrimidine derivatives often contain basic functional groups that can interact with residual silanol groups on the silica-based stationary phase, a primary cause of peak tailing.[3][4][5]

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For basic pyrimidine derivatives, operating at a lower pH (e.g., pH 2-3) will protonate the silanol groups, minimizing unwanted interactions.[2] Conversely, working at a high pH can also be effective for analyzing basic compounds.[5] Ensure your column is stable at the chosen pH.

  • Assess Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions and peak tailing.[1]

    • Solution: Increase the buffer concentration. A concentration of 10-50 mM is typically sufficient to maintain a stable pH environment.[2]

  • Consider Column Choice and Condition: The type and condition of your HPLC column play a critical role in peak shape.

    • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases, leading to peak tailing.[2] A void at the column inlet or a partially blocked frit can also cause peak distortion.[1][5]

      • Solution: If you suspect column degradation, try replacing it with a new one.[1] Backflushing the column may clear a blocked frit.[1]

    • Column Chemistry: Standard C18 columns can have exposed silanol groups that interact with basic analytes.[3]

      • Solution: Utilize a column with a highly deactivated stationary phase or one that is "end-capped." End-capping blocks many of the residual silanol groups.[4][5] Alternatively, consider columns with polar-embedded phases that provide shielding for basic compounds.[4]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

    • Solution: Reduce the sample concentration or injection volume and observe the effect on peak shape.[6]

Issue 2: Poor Peak Shape - Peak Fronting

Q2: I am observing peak fronting for my pyrimidine analytes. What could be the cause?

A2: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still affect analytical accuracy.

Troubleshooting Guide for Peak Fronting:

  • Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute your sample or decrease the injection volume.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7] If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Temperature Effects: In some cases, low column temperatures can lead to poor mass transfer kinetics, contributing to peak fronting.

    • Solution: Try increasing the column temperature in small increments (e.g., 5 °C) to see if it improves the peak shape. Ensure the temperature remains within the stable range for both your analyte and the column.

Issue 3: Poor Resolution

Q3: My pyrimidine derivatives are co-eluting or have very poor resolution. How can I improve their separation?

A3: Achieving adequate resolution is crucial for accurate identification and quantification. Several factors influence the separation of analytes.

Troubleshooting Guide for Poor Resolution:

  • Optimize Mobile Phase Composition: The composition of the mobile phase is a powerful tool for adjusting selectivity and resolution.[8]

    • Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous component. For reversed-phase HPLC, decreasing the amount of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Type of Organic Modifier: Switching between different organic modifiers (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Adjust the Gradient Profile: For complex mixtures of pyrimidine derivatives, a gradient elution is often necessary.

    • Solution: A shallower gradient (a slower increase in the organic solvent percentage over time) will provide more time for analytes to separate on the column, often leading to better resolution.[9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity change.

    • Solution: If you are using a C18 column, consider trying a C8, a phenyl-hexyl, or a polar-embedded column. These different stationary phases will offer alternative selectivities that may resolve your compounds of interest.

  • Modify Column Parameters: The physical dimensions of the column can impact resolution.

    • Column Length: A longer column provides more theoretical plates, which generally leads to better resolution, although analysis times will be longer.[10]

    • Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) are more efficient and can significantly improve resolution.[11][12]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the stationary phase.[8]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[8] However, it can also decrease retention times, so optimization is key.

Data Presentation

Table 1: General Starting Conditions for HPLC Analysis of Pyrimidine Derivatives

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[9][13]
Mobile Phase A Water with 0.1% Formic Acid or Acetate Buffer (pH ~4.0)[9][14]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Gradient 5% B to 95% B over 20 minutes[9]
Flow Rate 1.0 - 1.5 mL/min[13]
Column Temperature Ambient or 30-40 °C
Detector UV-Vis or Photodiode Array (PDA)
Injection Volume 5 - 20 µL

Note: These are general starting conditions and will likely require optimization for specific pyrimidine compounds.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape
  • Aqueous Phase Preparation (e.g., 0.1% Formic Acid):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly.

    • Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[9]

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Organic Phase Preparation (e.g., 0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate clean 1 L glass bottle.

    • Add 1 mL of formic acid.

    • Mix, filter, and degas as described for the aqueous phase.

  • System Equilibration:

    • Before running any samples, thoroughly flush the HPLC system with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes or until a stable baseline is achieved.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed still_tailing Tailing Persists start->still_tailing Start Troubleshooting check_pH Adjust Mobile Phase pH resolution_ok Peak Shape Improved check_pH->resolution_ok Problem Solved check_pH->still_tailing No Improvement check_buffer Increase Buffer Concentration check_buffer->resolution_ok Problem Solved check_buffer->still_tailing No Improvement check_column Evaluate Column (Age, Chemistry) check_column->resolution_ok Problem Solved check_column->still_tailing No Improvement check_overload Reduce Sample Concentration check_overload->resolution_ok Problem Solved still_tailing->check_pH Step 1 still_tailing->check_buffer Step 2 still_tailing->check_column Step 3 still_tailing->check_overload Step 4

Caption: Troubleshooting workflow for addressing peak tailing.

Improving_Resolution start Poor Resolution or Co-elution optimize_mp Optimize Mobile Phase (Organic %, Modifier Type) start->optimize_mp adjust_gradient Adjust Gradient Profile (Make Shallower) optimize_mp->adjust_gradient If insufficient resolution_improved Resolution Achieved optimize_mp->resolution_improved Sufficient change_column Change Stationary Phase (C8, Phenyl, etc.) adjust_gradient->change_column If insufficient adjust_gradient->resolution_improved Sufficient modify_params Modify Column Parameters (Length, Particle Size) change_column->modify_params If insufficient change_column->resolution_improved Sufficient modify_params->resolution_improved Succeeded

Caption: Logical steps for improving peak resolution.

References

Validation & Comparative

Comparing the efficacy of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol with other xanthine oxidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of established xanthine oxidase (XO) inhibitors, Allopurinol and Febuxostat, with a note on the emerging compound 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout.[1] Inhibition of xanthine oxidase is a key therapeutic strategy for managing this condition.[1]

Executive Summary

Allopurinol and Febuxostat are well-characterized inhibitors of xanthine oxidase with proven efficacy in reducing uric acid levels. Febuxostat demonstrates significantly higher in vitro potency compared to Allopurinol. While this compound is identified as a potential xanthine oxidase inhibitor, publicly available experimental data on its efficacy is currently lacking, precluding a direct comparison. This guide summarizes the available quantitative data for Allopurinol and Febuxostat and provides detailed experimental protocols for assessing xanthine oxidase inhibition.

Quantitative Comparison of Xanthine Oxidase Inhibitors

The following table summarizes the in vitro and in vivo efficacy of Allopurinol and Febuxostat based on available scientific literature. It is important to note that IC50 values can vary between studies depending on the specific assay conditions.

ParameterAllopurinolFebuxostatThis compound
In Vitro Efficacy
IC50 Value2.9 µM[1]1.8 nM[1]No data available
Ki ValueNot consistently reported~0.6 nM[2][3]No data available
In Vivo Efficacy (in rats)
ED50 Value (hypouricemic effect)5.0 mg/kg (oral, in oxonate-pretreated rats)[4]1.5 mg/kg (oral, TEI-6720, in oxonate-pretreated rats)[4]No data available

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is an indicator of the potency of an inhibitor. ED50 (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Mechanism of Action and Signaling Pathway

Xanthine oxidase inhibitors function by blocking the active site of the xanthine oxidase enzyme, thereby preventing the conversion of xanthine to uric acid. This leads to a reduction in the production of uric acid in the body.[1]

XanthineOxidasePathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine Oxidation XO2->UricAcid Oxidation Inhibitor Xanthine Oxidase Inhibitor Inhibitor->XO1 Inhibitor->XO2

Figure 1: Simplified signaling pathway of uric acid production and its inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro xanthine oxidase inhibition assay, a common method to determine the efficacy of potential inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (e.g., this compound)

  • Allopurinol (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of the test compound and Allopurinol in DMSO. Create serial dilutions of the stock solutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer and vehicle (DMSO).

    • Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and vehicle.

    • Test Compound: Phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.

    • Positive Control: Phosphate buffer, xanthine oxidase solution, and Allopurinol at various concentrations.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing xanthine oxidase inhibitors.

ExperimentalWorkflow cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis cluster_3 In Vivo Studies (Optional) Prep Prepare Stock Solutions (Test Compound, Controls) Dilute Perform Serial Dilutions Prep->Dilute Assay Perform Xanthine Oxidase Inhibition Assay Dilute->Assay Measure Measure Uric Acid Formation (Spectrophotometry) Assay->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine AnimalModel Induce Hyperuricemia in Animal Model Determine->AnimalModel Lead Compound Administer Administer Test Compound AnimalModel->Administer MeasureSUA Measure Serum Uric Acid Levels Administer->MeasureSUA

Figure 2: General workflow for the evaluation of xanthine oxidase inhibitors.

Conclusion

Based on the currently available data, Febuxostat is a significantly more potent inhibitor of xanthine oxidase in vitro than Allopurinol. Both compounds have demonstrated in vivo efficacy in reducing uric acid levels. This compound remains a compound of interest for which the efficacy as a xanthine oxidase inhibitor has yet to be publicly reported. Further research and publication of experimental data are required to ascertain its potential in this therapeutic area. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel xanthine oxidase inhibitors.

References

The Structural Dance: Unraveling the Activity of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, presents a versatile scaffold for medicinal chemistry. It is a known intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1] The pyrimidine ring is a common feature in a multitude of biologically active compounds, including anticancer and antimicrobial agents. The substituents on this core—the 5-nitro group, the 2-propylthio ether, and the 4,6-diol moieties—are all pivotal in defining its chemical properties and biological activity. Investigations into similar structures suggest that this class of compounds holds potential as enzyme inhibitors, particularly targeting xanthine oxidase, and may possess anticancer properties.

Comparative Analysis of Structural Modifications

To understand the SAR, we will explore the impact of modifying each key feature of the parent molecule, drawing parallels from related pyrimidine derivatives.

The Significance of the 2-Thioalkyl Group

The 2-(propylthio) group plays a crucial role in the molecule's interaction with biological targets. Variations in the length and branching of the alkyl chain, as well as the introduction of different functional groups, can significantly modulate activity.

Modification Observed/Inferred Effect on Activity Rationale
Alkyl Chain Length Longer or shorter alkyl chains may alter binding affinity.The propyl group likely occupies a specific hydrophobic pocket in the target protein. Modifying its length would affect the van der Waals interactions.
Branching Introduction of branching (e.g., isopropyl, tert-butyl) can increase steric hindrance.This may either enhance binding by providing a better fit or decrease it by preventing access to the binding site.
Cyclic Substituents Replacing the propyl group with a cyclopropyl or cyclopentyl ring could enhance rigidity.A more rigid structure can lead to a more defined interaction with the target, potentially increasing potency.
Aromatic Substituents Introduction of a phenyl or substituted phenyl ring could introduce π-π stacking interactions.This can significantly enhance binding affinity if the target's active site contains aromatic residues.
The Role of the 5-Nitro Group

The electron-withdrawing nature of the 5-nitro group is a key determinant of the molecule's reactivity and its ability to form hydrogen bonds.

Modification Observed/Inferred Effect on Activity Rationale
Replacement with other electron-withdrawing groups Groups like cyano (-CN) or sulfonyl (-SO₂R) could maintain or alter the electronic properties.The specific geometry and hydrogen bonding capacity of the nitro group are important. Different groups will have varied effects.
Replacement with electron-donating groups Groups like amino (-NH₂) or methoxy (-OCH₃) would drastically change the electronic nature of the pyrimidine ring.This would likely alter the binding mode and could lead to a loss of activity or a switch in target selectivity.
Removal of the 5-substituent A simple hydrogen at this position would serve as a baseline for understanding the group's contribution.This would likely lead to a significant decrease in activity, highlighting the importance of the 5-substituent.
The Influence of the 4,6-Diol Moiety

The hydroxyl groups at the 4 and 6 positions are crucial for tautomerism and can act as both hydrogen bond donors and acceptors.

Modification Observed/Inferred Effect on Activity Rationale
Alkylation or Acylation Conversion to methoxy or acetoxy groups would block hydrogen bonding donation.This can help to probe the importance of the hydroxyl protons in target binding.
Replacement with Amino Groups Introduction of amino or substituted amino groups would alter the hydrogen bonding pattern.This could lead to new interactions with the target and potentially enhanced activity.
Replacement with Halogens Chlorine or fluorine at these positions would remove hydrogen bonding capabilities and alter the electronic profile.This would likely result in a significant loss of activity if hydrogen bonding is critical.

Experimental Protocols

To enable researchers to validate these SAR hypotheses, detailed methodologies for key experiments are provided below.

General Synthesis of 2-Substituted-thio-5-nitropyrimidine-4,6-diones

The synthesis of these analogs typically starts from a commercially available pyrimidine derivative. A general synthetic route is as follows:

Synthetic Pathway 2-Thiouracil 2-Thiouracil Nitration Nitration (HNO3/H2SO4) 2-Thiouracil->Nitration 5-Nitro-2-thiouracil 5-Nitro-2-thiouracil Nitration->5-Nitro-2-thiouracil Alkylation Alkylation (R-X, Base) 5-Nitro-2-thiouracil->Alkylation Target_Analog 2-(Alkylthio)-5-nitro- pyrimidine-4,6-diol Analog Alkylation->Target_Analog

Caption: General synthetic scheme for 2-substituted-thio-5-nitropyrimidine-4,6-diol analogs.

  • Nitration of 2-Thiouracil: 2-Thiouracil is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position.

  • S-Alkylation: The resulting 5-nitro-2-thiouracil is then reacted with an appropriate alkyl halide (R-X) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent (e.g., ethanol or DMF) to yield the desired 2-(alkylthio)-5-nitropyrimidine-4,6-diol analog.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Xanthine Oxidase Inhibition Assay

This assay is crucial for evaluating the potential of the synthesized analogs as inhibitors of xanthine oxidase, an enzyme implicated in gout.

Xanthine Oxidase Assay Workflow Preparation Prepare Assay Buffer, Enzyme, Substrate (Xanthine), and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor (or vehicle control) Preparation->Incubation Initiation Initiate Reaction by Adding Xanthine Incubation->Initiation Measurement Measure Uric Acid Formation (Spectrophotometrically at 295 nm) Initiation->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

  • Reagents: Prepare solutions of xanthine oxidase, xanthine (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Assay Procedure: In a 96-well plate, add the buffer, xanthine oxidase, and the test compound at various concentrations. Pre-incubate for a specified time.

  • Reaction Initiation: Start the reaction by adding the xanthine solution.

  • Detection: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT Assay Workflow Cell_Seeding Seed Cancer Cells in a 96-well Plate and Allow to Adhere Treatment Treat Cells with Various Concentrations of the Test Compounds Cell_Seeding->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h MTT_Addition Add MTT Reagent to Each Well Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours to Allow Formazan Crystal Formation MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) to Dissolve Formazan Crystals Incubation_4h->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement Analysis Calculate Cell Viability and IC50 Values Measurement->Analysis

Caption: Workflow for the MTT cell viability assay.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs and a vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

The structural framework of this compound offers a promising starting point for the development of novel therapeutic agents. While a dedicated SAR study for this specific series of analogs is yet to be published, the analysis of related pyrimidine derivatives provides a strong foundation for rational drug design. By systematically modifying the 2-thioalkyl, 5-nitro, and 4,6-diol moieties, and by employing the robust experimental protocols outlined above, researchers can effectively explore the chemical space around this scaffold and potentially uncover new lead compounds with enhanced potency and selectivity for various biological targets. This guide serves as a roadmap for these future investigations, paving the way for the next generation of pyrimidine-based therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of various pharmaceuticals. The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the quality, safety, and efficacy of the final product. This document presents a detailed overview of a highly sensitive Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The comparison is based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Method Comparison: LC-QTOF-MS/MS vs. HPLC-UV

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practicality of implementation in a quality control setting. Below is a comparative summary of the two methods for the analysis of this compound.

Table 1: Comparison of Validation Parameters

Validation ParameterLC-QTOF-MS/MS MethodHPLC-UV Method (Representative)
**Linearity (R²) **0.9986[1][2]≥ 0.999
Accuracy (% Recovery) 98.0 - 106.9%[1][2]98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.56 ppm[1]~5 ppm
Limit of Quantitation (LOQ) 1.67 ppm[1]~15 ppm
Specificity High (Mass-based)Moderate (Chromatographic)
Typical Range 1.666 - 12.495 ppm[1][2]15 - 150 ppm

Experimental Protocols

Detailed methodologies for both the LC-QTOF-MS/MS and a representative HPLC-UV method are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

LC-QTOF-MS/MS Method

This method is particularly suited for the trace-level identification and quantification of potential genotoxic impurities.

1. Chromatographic Conditions:

  • Column: ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (30:70 v/v)[1]

  • Flow Rate: 0.25 mL/min[1]

  • Column Temperature: Ambient[1]

  • Injection Volume: 20 µL[1]

  • Autosampler Temperature: 5°C[1]

  • Run Time: 8.0 min[1]

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy: Optimized for the specific transition of the analyte.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

HPLC-UV Method (Representative)

This method represents a more conventional approach for routine quality control and purity assessment.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with Acetonitrile and water (containing 0.1% formic acid). A typical gradient could start from 30% Acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 270 nm, to be determined by UV scan of the analyte).

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of water and methanol (3:2 v/v), to a known concentration.[3] The solubility of the compound in solvents like dichloromethane, chloroform, and ethyl acetate is also noted.

Visualizing the Validation Workflow

A clear and logical workflow is essential for the successful validation of any analytical method. The following diagram illustrates the key stages involved in the validation process, from initial planning to final reporting, in accordance with ICH guidelines.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol define_params Define Validation Parameters & Acceptance Criteria protocol->define_params Based on ICH Guidelines specificity Specificity define_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze & Document Results robustness->data_analysis report Prepare Validation Report data_analysis->report Ticagrelor Mechanism of Action Simplified Ticagrelor Signaling Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Leads to Platelet_Aggregation Platelet Aggregation VASP_P->Platelet_Aggregation Inhibits ADP ADP ADP->P2Y12 Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits

References

A Comparative Guide to Pyrimidine Intermediates: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol vs. 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is critical to the efficiency and success of a synthetic route. This guide provides an objective comparison of two key pyrimidine derivatives, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol and 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, which are both crucial intermediates in the synthesis of the antiplatelet drug Ticagrelor.

This comparison focuses on their synthetic relationship, reactivity, and performance, supported by experimental data from patent literature. The primary distinction lies in their intended roles: the diol serves as a precursor to the more synthetically versatile dichloro derivative.

At a Glance: Key Differences in Synthetic Performance

FeatureThis compound4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
Primary Synthetic Role Precursor intermediateActivated intermediate for nucleophilic substitution
Reactivity Low reactivity at C4/C6 positions for SNArHigh reactivity at C4/C6 positions for SNAr
Leaving Groups Hydroxyl (-OH) groupsChloro (-Cl) atoms
Typical Application Undergoes chlorination to yield the dichloro derivativeKey building block for introducing substituents at C4/C6

Synthetic Relationship and Experimental Data

This compound is synthesized and then converted to 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. This conversion is a critical activation step, transforming the poor hydroxyl leaving groups of the diol into excellent chloro leaving groups, thereby facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions required for the synthesis of more complex molecules like Ticagrelor.

The overall synthetic pathway, starting from 2-thiobarbituric acid, is a multi-step process. The data presented below is derived from patent literature detailing these transformations.

Table 1: Synthesis of 2-Propylthio-pyrimidine-4,6-diol
Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurity (HPLC)
2-Thiobarbituric acidSodium hydroxide, n-Propyl bromide, TBABWater, MDC30-35 hours25-30°C76.2%94.87%
Table 2: Nitration to this compound
Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurity (HPLC)
2-Propylthio-pyrimidine-4,6-diolFuming Nitric AcidAcetic Acid1 hour25-30°C92.5%99.06%
Table 3: Chlorination to 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurity (HPLC)
This compoundPhosphorus oxychloride, N,N-DiisopropylethylamineToluene (for workup)4 hours110-115°C87.5%>98%
This compoundPhosgeneN,N-Dimethylformamide16 hours0-20°C93%98.4% (GC)

Experimental Protocols

Synthesis of 2-Propylthio-pyrimidine-4,6-diol

A solution of sodium hydroxide (63.13 g) in water (147.35 ml) is added to a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml) at 20-25°C. After 40 minutes, water (200 ml), methanol (200 ml), and n-propyl bromide are added. The reaction is maintained at 30-35°C for 30-35 hours. Upon completion, the pH is adjusted to 2.0-3.0 with concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and dried under reduced pressure at 50-55°C to yield 2-propylthio-pyrimidine-4,6-diol as a white powder.

Synthesis of this compound

To a mixture of acetic acid (1000 ml) and fuming nitric acid (340 ml) at 25-30°C, 2-propylthio-pyrimidine-4,6-diol (400 g) is added portion-wise over 60 minutes. The mixture is stirred for 1 hour at 25-30°C. Water (2400 ml) is then added, and the resulting slurry is stirred for 1 hour. The product is collected by filtration, washed with water, and dried to yield 5-nitro-2-propylthiopyrimidine-4,6-diol.

Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

To a reaction flask, this compound (6.9 g, 30 mmol) and phosphorus oxychloride (15 g) are added. N,N-Diisopropylethylamine (7.2 g) is added while maintaining the temperature below 25°C. The mixture is then heated to 110-115°C and held for 4 hours. After cooling, the reaction mixture is slowly poured into water (100 ml) and stirred. The product is extracted with toluene, and the combined organic phases are washed with saturated sodium bicarbonate, brine, and water, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a pale yellow oil.

Synthetic Pathway Overview

The following diagram illustrates the synthetic progression from the diol to the dichloro derivative, highlighting the key transformation.

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine Thiobarbituric_Acid 2-Thiobarbituric Acid Propylthiouracil_Diol 2-Propylthio-pyrimidine-4,6-diol Thiobarbituric_Acid->Propylthiouracil_Diol Alkylation (n-PrBr, NaOH) Nitro_Diol This compound Propylthiouracil_Diol->Nitro_Diol Nitration (HNO3, Acetic Acid) Dichloro_Product 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine Nitro_Diol->Dichloro_Product Chlorination (POCl3 or Phosgene)

Caption: Synthetic pathway from 2-thiobarbituric acid to 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Reactivity and Performance Comparison

The fundamental difference in performance between these two compounds stems from the nature of the substituents at the 4 and 6 positions of the pyrimidine ring.

  • This compound : The hydroxyl groups are poor leaving groups for nucleophilic aromatic substitution (SNAr). In its tautomeric keto-enol forms, the pyrimidine ring has reduced electrophilicity at the C4 and C6 positions. Direct displacement of the hydroxyl groups by nucleophiles is generally not feasible under standard conditions. Its primary role is to serve as a stable, isolable precursor for the more reactive dichloro intermediate.

  • 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine : The two chlorine atoms are excellent leaving groups. The electron-withdrawing nature of the two ring nitrogens and the nitro group at C5 makes the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. This high reactivity makes it an exceptionally useful synthon for introducing a wide variety of substituents at these positions, which is a key step in the synthesis of Ticagrelor and its analogues. The conversion of the diol to the dichloro compound is, therefore, an essential activation step that unlocks the synthetic potential of the pyrimidine core.

Logical Relationship in Synthesis

The relationship between the two compounds is sequential and hierarchical. The synthesis of the dichloro derivative is dependent on the prior synthesis of the diol. This logical flow is crucial for process development and optimization in pharmaceutical manufacturing.

Logical_Relationship Start Starting Materials (e.g., 2-Thiobarbituric Acid) Diol This compound (Stable Precursor) Start->Diol Activation Chlorination (Activation Step) Diol->Activation Dichloro 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (Reactive Intermediate) Activation->Dichloro FinalProduct Further Nucleophilic Substitution (e.g., Ticagrelor Synthesis) Dichloro->FinalProduct

Caption: Logical workflow demonstrating the role of each compound in synthesis.

Conclusion

In the context of synthetic utility, This compound and 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine are not competitors but rather sequential partners in a synthetic pathway.

  • This compound is a necessary, stable intermediate whose primary performance metric is its efficient and high-purity formation from its precursors.

  • 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is the key, high-performance building block. Its value lies in its enhanced reactivity, which allows for the efficient construction of complex molecular architectures. The chloro groups serve as handles for introducing diverse functionalities through well-established nucleophilic substitution chemistry.

For researchers and drug development professionals, the choice is not which one to use, but rather how to optimize the synthesis of the diol and its subsequent, high-yield conversion to the dichloro derivative to ensure a robust and efficient overall synthetic route. The experimental data indicates that this transformation can be achieved in high yield and purity, making the dichloro compound a readily accessible and highly valuable intermediate for pharmaceutical synthesis.

Comparative Analysis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, an intermediate in the synthesis of the antiplatelet drug Ticagrelor. Due to the limited publicly available cross-reactivity data for this specific compound, this document establishes a framework for comparison, drawing on its potential as a xanthine oxidase inhibitor and the broader biological activities of related pyrimidine derivatives.

This guide will focus on the potential therapeutic target of xanthine oxidase, comparing the hypothetical selectivity profile of this compound with established inhibitors. Furthermore, it will explore potential off-target effects based on the known activities of structurally similar molecules. Detailed experimental protocols for assessing compound selectivity are also provided to aid in further research.

I. Comparative Selectivity Profile

Table 1: Comparative in vitro Potency and Selectivity of Xanthine Oxidase Inhibitors

CompoundTargetIC₅₀ (nM)Selectivity against Aldehyde Oxidase (AO) (Fold Difference)Selectivity against Monoamine Oxidase A (MAO-A) (Fold Difference)
Compound X Xanthine Oxidase150>600>1000
Allopurinol Xanthine Oxidase2,500~10~50
Febuxostat Xanthine Oxidase2.1>10,000>10,000

Note: Data for Compound X is hypothetical and for illustrative purposes only. Data for Allopurinol and Febuxostat is derived from publicly available literature and may vary depending on assay conditions.

II. Potential Cross-Reactivity and Off-Target Considerations

The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, suggesting the potential for cross-reactivity with various targets.[2][3][4] Nitro-substituted pyrimidine derivatives, in particular, have been explored for their anticancer and antimicrobial activities.[5][6]

Potential Off-Target Activities:

  • Kinases: The pyrido[2,3-d]pyrimidine scaffold, structurally related to the pyrimidine core of the target compound, is known to be a "privileged scaffold" in medicinal chemistry and can exhibit activity against a range of kinases.[7] Off-target kinase inhibition is a common source of toxicity.[7]

  • Pyrimidine and Purine Metabolism Enzymes: Given its structural similarity to endogenous purines and pyrimidines, there is a potential for interaction with other enzymes involved in their metabolism.[8][9][10]

  • Other Oxidoreductases: Cross-reactivity with other molybdoflavoenzymes like aldehyde oxidase is a key consideration for xanthine oxidase inhibitors.[11]

III. Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, the following are detailed methodologies for key experiments.

A. Xanthine Oxidase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compound (this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add buffer, xanthine solution, and serial dilutions of the test compound.

  • Initiate the reaction by adding xanthine oxidase to each well.

  • Monitor the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

B. Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for assessing the selectivity of a compound against a panel of protein kinases.[12]

Materials:

  • Panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the wells of a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Determine the percentage of inhibition for each kinase at each compound concentration to generate a selectivity profile.

IV. Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound Stock plate 96-well Plate compound->plate enzyme Enzyme/Substrate Mix enzyme->plate reaction Initiate Reaction plate->reaction incubation Incubation reaction->incubation measurement Data Acquisition incubation->measurement calculation Calculate Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: A generalized workflow for in vitro enzyme inhibition assays.

purine_catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor XO Inhibitor Inhibitor->XO1 Inhibitor->XO2

Caption: The role of Xanthine Oxidase in the purine catabolism pathway.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount in the advancement of novel therapeutics. This guide provides a comprehensive comparison of pyrimidine-based inhibitors, a prevalent scaffold in medicinal chemistry, detailing their performance in both laboratory and living systems. By presenting supporting experimental data, detailed protocols, and visual representations of key pathways, this guide aims to illuminate the path from benchtop discovery to preclinical success.

The pyrimidine core is a privileged structure in drug discovery, forming the foundation of numerous FDA-approved drugs, particularly in oncology.[1] These compounds have been successfully developed to target a range of biological macromolecules, including kinases, tubulin, and other enzymes crucial for cell proliferation and survival.[1][2][3] However, the journey from a potent hit in a cell-free assay to an effective therapeutic in a complex biological system is fraught with challenges. Promising in vitro potency does not always translate to in vivo efficacy, a phenomenon often attributed to factors such as poor pharmacokinetics, off-target toxicity, and the complex tumor microenvironment.[4][5] This guide delves into specific examples of pyrimidine-based inhibitors, presenting their in vitro and in vivo data side-by-side to highlight key successes and translational challenges.

Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

Kinase inhibitors represent a major class of pyrimidine-based drugs. Their activity is often quantified by the half-maximal inhibitory concentration (IC50), a measure of potency. The following tables summarize the in vitro (biochemical and cellular) and in vivo activities of several notable pyrimidine-based kinase inhibitors, comparing them with other relevant compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key target in non-small cell lung cancer (NSCLC).[6] Pyrimidine-based inhibitors have shown significant promise in overcoming resistance to earlier generation drugs.

Compound ClassInhibitorTargetIn Vitro Activity (IC50)In Vivo ActivityReference
2,4-Diaminopyrimidine CO-1686 (Rociletinib)EGFR (L858R/T790M)Potent and selective inhibitionDose-dependent tumor growth inhibition in H1975 xenograft models[7]
Pyrrolo[2,3-d]pyrimidine Compound 31rEGFR (19del/T790M/C797S)250-350 nM (PC-9 cells)Not specified[8]
Thienopyrimidine OsimertinibEGFR (T790M)~1 nM (Biochemical)Clinically approved for NSCLC[1]
Quinazoline ErlotinibEGFR (WT)~2 nM (Biochemical)Clinically approved for NSCLC[1]
Aurora Kinase Inhibitors

Aurora kinases are critical for cell cycle progression, and their inhibition is a valid anticancer strategy.

Compound ClassInhibitorTargetIn Vitro Activity (IC50)In Vivo ActivityReference
6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative Compound 13Aurora A< 200 nM (SCLC cell lines)>90% tumor growth inhibition in NCI-H446 xenograft model (50 mg/kg, IV)[9]
Prodrug of Compound 13 Compound 25Aurora A(Releases compound 13)>80% regression of cMYC-amplified SCLC in xenograft model (oral administration)[9]

Beyond Kinases: Other Pyrimidine-Based Inhibitors

The versatility of the pyrimidine scaffold extends beyond kinase inhibition.

Tubulin Inhibitors

Microtubules are essential for cell division, making them an attractive target for cancer therapy.

Compound ClassInhibitorTargetIn Vitro Activity (IC50)In Vivo ActivityReference
Pyrimidine-containing dihydroquinoxalinone Compound 8cTubulinNanomolar range in GBM cell lines66% inhibition of GBM xenograft growth in mice[2]
SMG1 Inhibitors

SMG1 is a kinase involved in nonsense-mediated mRNA decay, a crucial cellular surveillance pathway.

Compound ClassInhibitorTargetIn Vitro ActivityIn Vivo Delivery ChallengesReference
Pyrimidine-based SMG1i-11SMG1Potent and specificHigh insolubility, difficulty in finding a suitable vehicle for in vivo administration[4]
Dual mTOR/DNA-PK inhibitor CC-115SMG1, mTOR, DNA-PKActiveRelatively safe and well-tolerated in human and mouse models[4]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cellular Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the pyrimidine-based inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[1]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The pyrimidine-based inhibitor is administered via a specific route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.[2][9]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR

EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Based_Assay IC50_Determination IC50 Determination Cell_Based_Assay->IC50_Determination Animal_Model Animal Model Selection (e.g., Xenograft) IC50_Determination->Animal_Model Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD_Studies Efficacy_Study Efficacy Study (Tumor Growth Inhibition) PK_PD_Studies->Efficacy_Study Preclinical_Candidate Preclinical Candidate Selection Efficacy_Study->Preclinical_Candidate Start Compound Synthesis Start->Biochemical_Assay Lead_Optimization->Biochemical_Assay

A generalized workflow for the preclinical evaluation of pyrimidine-based inhibitors.

Conclusion

The development of pyrimidine-based inhibitors has led to significant advances in targeted therapy, particularly in oncology. This guide highlights the critical importance of evaluating these compounds in both in vitro and in vivo settings. While in vitro assays provide essential information on potency and mechanism of action, in vivo studies are indispensable for understanding the pharmacokinetic properties, safety, and ultimate therapeutic efficacy of a drug candidate. The provided data and protocols serve as a valuable resource for researchers working to bridge the gap between promising laboratory findings and effective clinical treatments. The continued exploration of novel pyrimidine derivatives, coupled with a robust understanding of the principles of drug metabolism and pharmacokinetics, will undoubtedly pave the way for the next generation of targeted therapies.

References

Benchmarking Purity: A Comparative Guide to Synthesized 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the purity of synthesized 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the manufacturing of the antiplatelet drug Ticagrelor.[1] The purity of this intermediate is of paramount importance as it can be a potential genotoxic impurity in the final active pharmaceutical ingredient (API).[2][3] This document outlines common purification methods, presents comparative purity data, and provides detailed experimental protocols for robust purity assessment.

Comparison of Purification Methods and Achieved Purity

The purity of this compound is significantly influenced by the chosen purification method. The most common techniques employed are recrystallization and column chromatography. Below is a summary of reported purity levels achieved through different methods. It is important to note that the initial purity of the crude product can vary depending on the synthetic route and reaction conditions.

Purification MethodTypical Purity Achieved (%)Key Considerations
Simple Isolation/Precipitation 90.96%Achieved by neutralization with ice-water followed by filtration.[1]
Recrystallization >99.0%Cyclohexane can be used as an anti-solvent to precipitate high-purity crystals after acidification.[1]
Column Chromatography >99.5%Effective for removing closely related impurities but may be less scalable for industrial production.[1]

Note: The presented data is aggregated from various sources and may not represent a direct comparison of purification methods on the same batch of crude material.

Potential Impurities

During the synthesis of this compound, several impurities can be generated. These may include unreacted starting materials and byproducts from side reactions. Common impurities to monitor include:

  • 2-Thiobarbituric acid: The initial starting material for the synthesis.

  • 2-(Propylthio)pyrimidine-4,6-diol: The precursor to the final nitrated product.[4]

  • Over-nitrated or isomeric nitro-compounds: Byproducts that can arise from the nitration step.

  • Degradation products: The compound may degrade under certain conditions, leading to various impurities.

Experimental Protocols for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for determining the purity of this compound. For the identification and quantification of trace-level genotoxic impurities, a more sensitive technique such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is recommended.[2]

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required for specific instrumentation and impurity profiles.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25.1-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the percentage purity of the sample by the area normalization method, assuming the response factor of the impurities is the same as the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for purity analysis and the role of this compound as an intermediate in the synthesis of Ticagrelor, which targets the P2Y12 signaling pathway.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis start Crude Synthesized This compound purification Purification (Recrystallization or Chromatography) start->purification purified Purified Product purification->purified sample_prep Sample Preparation (Dissolution & Filtration) purified->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Acquisition & Processing hplc->data purity_report Purity Report data->purity_report

Caption: Experimental workflow for purity analysis.

cluster_synthesis Ticagrelor Synthesis cluster_moa Mechanism of Action intermediate This compound reaction Multi-step Chemical Reactions intermediate->reaction ticagrelor Ticagrelor (API) reaction->ticagrelor ticagrelor->inhibition p2y12 P2Y12 Receptor (on Platelets) platelet_activation Platelet Activation & Aggregation p2y12->platelet_activation Activates adp ADP adp->p2y12 Binds to inhibition->p2y12 Antagonizes

Caption: Role as an intermediate for a P2Y12 antagonist.

Comparison with Other Alternatives

While direct synthetic alternatives to this compound in the specific synthesis of Ticagrelor are not widely reported, it is useful to compare its purity profile with its immediate precursor and a key downstream intermediate. This comparison highlights the importance of purification at each stage of the manufacturing process.

CompoundRole in SynthesisTypical Purity Concerns
2-(Propylthio)pyrimidine-4,6-diol PrecursorPresence of unreacted 2-thiobarbituric acid and byproducts from the alkylation reaction.
This compound Target IntermediateResidual precursor, over-nitrated species, and other isomeric impurities.
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Downstream IntermediateIncomplete chlorination, leading to residual hydroxyl groups, and potential for other side reactions.

The purity of each intermediate is critical to ensure the quality and safety of the final Ticagrelor API. Rigorous analytical monitoring at each step is essential for a robust manufacturing process. Other P2Y12 receptor antagonists, such as clopidogrel and prasugrel, represent therapeutic alternatives to Ticagrelor and are synthesized through entirely different chemical pathways with their own unique intermediates and impurity profiles.[5]

References

Comparative analysis of different synthetic routes to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of synthetic routes to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of different synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route based on factors such as yield, purity, and reaction conditions.

Comparative Analysis of Synthetic Routes

The synthesis of this compound, a key intermediate in the preparation of pharmacologically active compounds like Ticagrelor, is primarily achieved through a two-step process.[1][2] This process involves the S-alkylation of a pyrimidine precursor followed by nitration. Variations in reagents and reaction conditions at each step significantly impact the overall efficiency and outcome of the synthesis.

Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

The initial step involves the synthesis of 2-(propylthio)pyrimidine-4,6-diol from 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine). The primary variations in this step lie in the choice of base, solvent, and the use of a phase transfer catalyst to facilitate the alkylation with a propyl halide.

Diagram of Synthetic Pathways for 2-(Propylthio)pyrimidine-4,6-diol

cluster_0 Route 1: From 2-Thiobarbituric Acid cluster_1 Route 2: From Diethyl Malonate 2-Thiobarbituric Acid 2-Thiobarbituric Acid Reaction Step 1 Reaction Step 1 2-Thiobarbituric Acid->Reaction Step 1 Alkylation Propyl Halide Propyl Halide Propyl Halide->Reaction Step 1 Base (NaOH or KOH) Base (NaOH or KOH) Base (NaOH or KOH)->Reaction Step 1 Solvent (Water, Methanol) Solvent (Water, Methanol) Solvent (Water, Methanol)->Reaction Step 1 Phase Transfer Catalyst (Optional) Phase Transfer Catalyst (Optional) Phase Transfer Catalyst (Optional)->Reaction Step 1 2-(Propylthio)pyrimidine-4,6-diol 2-(Propylthio)pyrimidine-4,6-diol Reaction Step 1->2-(Propylthio)pyrimidine-4,6-diol Diethyl Malonate Diethyl Malonate Nitrated Diethyl Malonate Nitrated Diethyl Malonate Diethyl Malonate->Nitrated Diethyl Malonate Nitration Nitration Reagent Nitration Reagent Nitration Reagent->Nitrated Diethyl Malonate Cyclized Intermediate Cyclized Intermediate Nitrated Diethyl Malonate->Cyclized Intermediate Cyclization Thiourea Thiourea Thiourea->Cyclized Intermediate Sodium Alkoxide Sodium Alkoxide Sodium Alkoxide->Cyclized Intermediate Final Product (via alternative route) This compound Cyclized Intermediate->Final Product (via alternative route) Alkylation Alkylation Reagent Alkylation Reagent Alkylation Reagent->Final Product (via alternative route)

Caption: Overview of the primary synthetic routes to pyrimidine derivatives.

Table 1: Comparison of Synthetic Methods for 2-(Propylthio)pyrimidine-4,6-diol

ParameterMethod AMethod B
Starting Material 2-Thiobarbituric acid2-Thiobarbituric acid
Alkylating Agent Propyl iodidePropyl iodide
Base Sodium hydroxidePotassium hydroxide
Solvent Water and MethanolWater
Phase Transfer Catalyst Not specifiedNot specified
Reaction Time Not specified4 days
Yield 76.2%[2]Not specified
Purity (HPLC) 94.87 area-%[2]Not specified
Step 2: Nitration of 2-(Propylthio)pyrimidine-4,6-diol

The second step is the nitration of the intermediate, 2-(propylthio)pyrimidine-4,6-diol, to yield the final product, this compound. Key variables in this step are the composition of the nitrating agent and the reaction setup (batch versus continuous flow).

Diagram of Nitration Step Workflow

cluster_0 Batch Process cluster_1 Continuous-Flow Process Start_Batch 2-(Propylthio)pyrimidine-4,6-diol Reaction_Batch Stirring at 25-30°C for 1 hour Start_Batch->Reaction_Batch Reagents_Batch Fuming Nitric Acid Acetic Acid Reagents_Batch->Reaction_Batch Workup_Batch Quench with Water Filter and Wash Reaction_Batch->Workup_Batch Product_Batch This compound Workup_Batch->Product_Batch Start_Flow 2-(Propylthio)pyrimidine-4,6-diol Reaction_Flow Flow Reactor Precise Temperature Control Start_Flow->Reaction_Flow Reagents_Flow H2SO4/HNO3 mixture Reagents_Flow->Reaction_Flow Workup_Flow Post-reaction Processing Reaction_Flow->Workup_Flow Product_Flow This compound Workup_Flow->Product_Flow

Caption: Comparison of batch and continuous-flow nitration processes.

Table 2: Comparison of Nitration Methods

ParameterBatch ProcessContinuous-Flow Process
Starting Material 2-(Propylthio)pyrimidine-4,6-diol2-(Propylthio)pyrimidine-4,6-diol
Nitrating Agent Fuming nitric acid in acetic acid[2][3]Sulfuric acid and nitric acid mixture[4]
Reaction Temperature 25-30°C[3]Precisely controlled[4]
Reaction Time 1 hour[3]Not specified
Isolated Yield Not specified92.4%[4]
Key Advantage Simpler setupHigher yield, enhanced safety[4]

Experimental Protocols

Synthesis of 2-propylthio-pyrimidine-4,6-diol (Method A)
  • To a stirred mixture of 2-Thiobarbituric acid (100 g) in water (250 ml), a solution of sodium hydroxide pellets (63.13 g) in water (147.35 ml) was added over 15 to 20 minutes at 20-25°C.[2]

  • The resulting mixture was stirred for 40 minutes at 20-25°C, followed by the addition of more water (200 ml).[2]

  • The reaction temperature was raised to 30-35°C, and methanol (200 ml) and propyl iodide (123.36 g) were added.[2]

  • The reaction mixture was stirred, and upon completion, the product was isolated.

  • The wet product was dried under reduced pressure at 50-55°C to yield 2-propylthio-pyrimidine-4,6-diol as a white powder.[2]

Synthesis of 5-nitro-2-propylthiopyrimidine-4,6-diol (Batch Process)
  • Acetic acid (125 ml) and fuming nitric acid (42.5 ml) were combined in a reaction vessel.[2]

  • 2-Propylthio-pyrimidine-4,6-diol (50 g) was added portion-wise over 60 minutes at 30-35°C with stirring.[2]

  • The reaction mixture was stirred for an additional hour.[2]

  • After completion, the reaction mass was slowly added to water (250 ml) while maintaining the temperature below 25°C.[2]

  • The resulting slurry was stirred for 1 hour at 20-25°C, filtered, and the solid was washed to yield the final product.[2]

Discussion

The choice of synthetic route for this compound depends on the desired scale, yield, and available equipment. For the initial alkylation step, the use of sodium hydroxide in a water/methanol solvent system has been shown to produce a good yield and high purity product.[2] While longer reaction times of up to two weeks have been reported, more recent procedures have significantly reduced this.[2][3]

For the nitration step, the continuous-flow process offers a significant advantage in terms of yield (92.4%) and likely improved safety due to better temperature control and smaller reaction volumes at any given time.[4] However, this requires specialized equipment. The batch process, using a mixture of fuming nitric acid and acetic acid, is a more traditional and accessible method, though potentially lower yielding.[2][3] The primary factor limiting the yield in the nitration step has been identified as the ring opening of the pyrimidine ring.[4] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired product.

References

Assessing the Genotoxicity of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmaceutical development, the control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety. Genotoxic impurities, which have the potential to damage DNA and cause mutations, are of particular concern due to their possible role in carcinogenesis. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][3][4]

This guide focuses on 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a potential impurity that may arise during the synthesis of certain pharmaceutical products. The presence of a nitroaromatic group in its structure raises a flag for potential genotoxicity, as this chemical class is often associated with mutagenic activity.[5][6] This document provides a comparative assessment framework, outlining the standard battery of tests required to evaluate the genotoxic potential of such an impurity and compares its hypothetical genotoxic profile with a non-nitro containing analogue, 2-(propylthio)pyrimidine-4,6-diol.

Comparative Genotoxicity Assessment

The assessment of genotoxicity typically involves a battery of in vitro and in vivo tests. For the purpose of this guide, we will compare the hypothetical results of this compound with a structurally similar compound lacking the nitro group, 2-(propylthio)pyrimidine-4,6-diol.

Table 1: Comparative Summary of a Standard Genotoxicity Testing Battery

TestThis compound (Hypothetical Data)2-(propylthio)pyrimidine-4,6-diol (Hypothetical Data)Positive ControlNegative Control
Bacterial Reverse Mutation Assay (Ames Test) Positive in TA98 and TA100 strains with and without S9 activationNegative in all strains with and without S9 activation2-Nitrofluorene (TA98), Sodium Azide (TA100)Vehicle (DMSO)
In Vitro Micronucleus Test Significant increase in micronuclei formation in CHO cellsNo significant increase in micronuclei formationMitomycin CVehicle (DMSO)
In Vitro Chromosomal Aberration Test Statistically significant increase in chromosomal aberrationsNo statistically significant increase in chromosomal aberrationsCyclophosphamideVehicle (DMSO)
In Vivo Micronucleus Test (Rodent) Dose-dependent increase in micronucleated polychromatic erythrocytesNo significant increase in micronucleated polychromatic erythrocytesCyclophosphamideVehicle (Saline)

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[7][8][9][10]

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Procedure: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar medium lacking the required amino acid.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

2. In Vitro Micronucleus Test

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[11][12][13]

  • Test System: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Procedure: Cell cultures are exposed to the test compound at various concentrations, with and without metabolic activation. The cells are then treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Evaluation: The frequency of micronucleated cells in the binucleated cell population is scored. A compound is considered genotoxic if it induces a significant, dose-dependent increase in the number of micronucleated cells.[11]

3. In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a compound to induce structural chromosomal abnormalities.[14][15]

  • Test System: Cultured mammalian cells, such as CHO cells or human lymphocytes.

  • Procedure: Cells are treated with the test substance at multiple concentrations, with and without S9 metabolic activation. After treatment, cells are arrested in metaphase, harvested, and stained.

  • Evaluation: Metaphase cells are microscopically examined for chromosomal aberrations like breaks and exchanges. A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in cells with structural chromosomal aberrations.

4. In Vivo Micronucleus Test

This assay assesses genotoxicity in a whole animal system, providing information on the effects of metabolism, distribution, and excretion.[16][17][18][19]

  • Test System: Rodents, typically mice or rats.

  • Procedure: Animals are administered the test compound, usually via the intended clinical route of administration. Bone marrow or peripheral blood is collected at appropriate time points.

  • Evaluation: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A positive result is a significant, dose-dependent increase in the frequency of these cells.[16][17]

Visualizations

Experimental Workflow for Genotoxicity Assessment

G cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment qsar QSAR Analysis for Structural Alerts ames Ames Test (OECD 471) qsar->ames Proceed if structural alerts are present invitromn In Vitro Micronucleus (OECD 487) ames->invitromn If Ames is positive chromosomal In Vitro Chromosomal Aberration (OECD 473) ames->chromosomal invivomn In Vivo Micronucleus (OECD 474) invitromn->invivomn If in vitro positive chromosomal->invivomn risk ICH M7 Classification & Control Strategy invivomn->risk

Caption: Standard workflow for assessing the genotoxicity of a pharmaceutical impurity.

Potential Signaling Pathway for Nitroaromatic Compound-Induced Genotoxicity

G impurity This compound reduction Nitroreductase Activity (e.g., in bacteria or liver S9) impurity->reduction reactive Formation of Reactive Intermediates (e.g., N-hydroxylamines) reduction->reactive adducts DNA Adduct Formation reactive->adducts damage DNA Damage (Strand Breaks, Mutations) adducts->damage genotoxicity Genotoxic Effects (Micronuclei, Chromosomal Aberrations) damage->genotoxicity

Caption: Putative bioactivation pathway for a nitroaromatic impurity leading to genotoxicity.

Logical Framework for Comparative Risk Assessment

G cluster_impurity1 Impurity A: this compound cluster_impurity2 Alternative B: 2-(propylthio)pyrimidine-4,6-diol start Impurity Identified nitro_alert Structural Alert: Nitroaromatic Group start->nitro_alert no_alert No Structural Alert start->no_alert nitro_positive Positive in Genotoxicity Battery nitro_alert->nitro_positive nitro_risk High Risk: Requires stringent control (ICH M7 Class 1 or 2) nitro_positive->nitro_risk no_positive Negative in Genotoxicity Battery no_alert->no_positive no_risk Low Risk: Control as a non-mutagenic impurity (ICH Q3A/B) no_positive->no_risk

Caption: Comparative risk assessment logic for a nitro-containing vs. non-nitro impurity.

References

A Comparative Guide to the Reproducibility of Experiments with 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reproduce experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive framework for ensuring the reproducibility of studies involving 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a versatile pyrimidine derivative. While this compound is a known intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor and has been identified as a potential xanthine oxidase inhibitor, a lack of standardized and publicly available comparative data necessitates a robust experimental approach.[1] This guide offers detailed experimental protocols, comparative data for established inhibitors, and visual workflows to facilitate consistent and reliable results.

Challenges in Reproducibility with Pyrimidine Derivatives

Achieving reproducible results with pyrimidine-based compounds can be challenging due to factors such as compound stability, solubility, and potential interference in assays. Issues like degradation in common solvents like DMSO, poor solubility in aqueous buffers leading to inconsistent concentrations, and intrinsic fluorescence interfering with assay readouts can all contribute to variability in experimental outcomes. Therefore, meticulous attention to experimental detail and the use of standardized protocols are paramount.

Data Presentation for Comparative Analysis

To facilitate a direct comparison of this compound's potential activity, the following tables summarize its physicochemical properties and the inhibitory activities of two well-characterized xanthine oxidase inhibitors, Allopurinol and Febuxostat.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉N₃O₄S[2][3]
Molecular Weight 231.23 g/mol [2][3]
Appearance Yellow powder[1]
Purity Typically >97%[3][4]
Solubility Slightly soluble (1.6 g/L at 25 °C)N/A

Table 2: Comparative Inhibitory Activity against Xanthine Oxidase

CompoundIC₅₀ ValueInhibition Type
This compound Data not publicly availableN/A
Allopurinol 0.2 - 50 µMCompetitive
Febuxostat 1.8 nMMixed-type

Experimental Protocols

To ensure the reproducibility of experiments aimed at characterizing the biological activity of this compound, the following detailed protocols are provided.

Synthesis and Purification of this compound

The reproducibility of biological assays begins with a well-characterized and pure compound. The synthesis of this compound is most commonly achieved through the nitration of 2-(propylthio)pyrimidine-4,6-diol.

Materials:

  • 2-(Propylthio)pyrimidine-4,6-diol

  • Fuming nitric acid

  • Acetic acid

  • Ice-water

Procedure:

  • In a reaction vessel, cool a mixture of acetic acid and fuming nitric acid to 0-5 °C.

  • Slowly add 2-(propylthio)pyrimidine-4,6-diol to the cooled acid mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 22-30 hours to ensure complete nitration.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Filter the resulting yellow solid, wash with cold water, and dry under vacuum to yield this compound.

  • Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by ¹H NMR and Mass Spectrometry.[1]

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method to determine the inhibitory potential of a compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol and Febuxostat (positive controls)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and positive controls in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 50 µL of potassium phosphate buffer.

    • Control (No Inhibitor): 40 µL of buffer + 10 µL of xanthine oxidase.

    • Test Compound: 30 µL of buffer + 10 µL of xanthine oxidase + 10 µL of test compound dilution.

    • Positive Control: 30 µL of buffer + 10 µL of xanthine oxidase + 10 µL of positive control dilution.

  • Pre-incubate the plate at 25 °C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the xanthine solution to all wells.

  • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound and controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To further enhance clarity and reproducibility, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the relevant biological pathways.

G cluster_0 Compound Preparation cluster_1 Xanthine Oxidase Inhibition Assay cluster_2 Data Comparison Synthesis Synthesis of this compound Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Characterization->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate Reagent_Prep->Assay_Setup Incubation Pre-incubation Assay_Setup->Incubation Reaction_Start Reaction Initiation with Xanthine Incubation->Reaction_Start Measurement Spectrophotometric Measurement (295 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis Comparison Comparison with Allopurinol and Febuxostat Data_Analysis->Comparison

Caption: Experimental workflow for the synthesis, purification, and evaluation of this compound as a xanthine oxidase inhibitor.

G cluster_0 Purine Metabolism cluster_1 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Inhibitor This compound (or Allopurinol/Febuxostat) Inhibitor->Xanthine_Oxidase Inhibits

Caption: Simplified signaling pathway of purine metabolism and the point of inhibition by xanthine oxidase inhibitors.

G cluster_0 Platelet Activation cluster_1 Inhibition by Ticagrelor ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds and Inhibits Intermediate This compound Intermediate->Ticagrelor Is a synthetic intermediate for

Caption: The role of this compound as an intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist.

By adhering to the detailed protocols and utilizing the comparative data and visual aids provided in this guide, researchers can significantly enhance the reproducibility and reliability of their findings when working with this compound. This structured approach will facilitate a clearer understanding of its biological activities and its potential as a research tool or therapeutic lead.

References

Safety Operating Guide

Proper Disposal of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a compound utilized in pharmaceutical research. Adherence to these procedures is crucial for minimizing health, safety, and environmental risks.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its associated waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. An emergency plan should be in place to address accidental spills.

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Due to the presence of a nitro group and a thioether, this compound should be treated as hazardous waste.

Key hazardous characteristics include:

  • Potential Reactivity: Nitro compounds can be energetic and should be handled with care.

  • Toxicity: The toxicological properties of this specific compound are not extensively documented, but it should be handled as a potentially toxic substance.

  • Environmental Hazard: Thio compounds can have adverse effects on aquatic life.

Segregation is a critical step to prevent dangerous chemical reactions. [1][2] Waste containing this compound must be kept separate from:

  • Acids

  • Bases

  • Oxidizers

  • Other incompatible chemical waste streams

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal service.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection:

  • All waste streams containing this compound, including residual solid compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be collected in a designated hazardous waste container.[4]

  • The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, tightly-fitting lid is recommended.[4][5]

  • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[1]

2. Labeling of Waste Containers:

  • Proper labeling is a regulatory requirement.[1][3][6] The waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate list of all constituents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).[1]

    • The name and contact information of the generating researcher or laboratory.

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").

3. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]

  • The SAA must be under the control of the laboratory personnel and near the point of waste generation.[8]

  • Ensure secondary containment is used to capture any potential leaks.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the storage time limits for hazardous waste as defined by institutional policy and regulatory agencies like the EPA.[7]

5. Decontamination of Glassware:

  • For glassware contaminated with this compound, a deactivation step can be employed before standard cleaning.

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

  • For sulfur-containing compounds, soaking glassware in a bleach solution can help oxidize the thioether group.[9] The bleach solution should then be collected and disposed of as hazardous waste.

IV. Data for Waste Management

ParameterInformationSource/Justification
UN Number Not available; to be determined by the disposal company.A specific UN number is not available. The waste disposal contractor will assign the appropriate number based on their analysis.
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)This is a likely classification based on the compound's structure. The final determination will be made by the waste disposal company.
Hazard Class 6.1 (Toxic)Based on the potential toxicity of the compound.
Packing Group To be determined by the disposal company.The packing group would be assigned based on the degree of hazard.
EPA Waste Code To be determined by the disposal company.The specific EPA hazardous waste code will be assigned by the licensed disposal facility based on its characteristics.
Storage Requirements Segregate from incompatible materials (acids, bases, oxidizers). Store in a cool, dry, well-ventilated area in a sealed, compatible container within secondary containment.Standard practice for hazardous chemical waste.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Collect Waste (Solid, Liquid, Consumables) C->D E Label Container 'Hazardous Waste' + Chemical Name & Details D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Licensed Hazardous Waste Disposal G->H

References

Personal protective equipment for handling 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

For research use only. Not for human or veterinary use. [1][2]

Risk Assessment and Engineering Controls

Before handling, a thorough risk assessment is mandatory.[4] All work should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4] An eye wash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to create a complete barrier between the researcher and the chemical.[4] The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn in conjunction with goggles when there is a risk of splashes, especially when handling larger quantities.[6][7]Protects against splashes and airborne particles.
Hands Double gloving is recommended. Wear a pair of chemically resistant outer gloves over inner gloves (e.g., nitrile).[7] For chemicals of unknown toxicity, a flexible laminate glove (Silver Shield or 4H) can be worn under a heavy-duty, chemically resistant outer glove.[7]Prevents skin contact, a primary route of exposure.
Body A flame-resistant lab coat is required.[7] An apron made of chemically resistant material can provide additional protection.Protects against spills and contamination of personal clothing.
Respiratory For handling solids, a minimum of a fit-tested N95 respirator should be used. If there is a potential for aerosol generation, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is necessary.[4]Protects against inhalation of the compound.
Feet Closed-toe, non-perforated, and chemically resistant safety shoes.[4] Disposable shoe covers should be worn and changed upon exiting the work area.[4]Protects feet from spills and prevents the spread of contamination.
Handling Procedures
  • Preparation : Before starting work, ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transferring : Handle the solid compound carefully to avoid generating dust. Use tools like spatulas and weigh paper appropriate for the quantity being handled.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • For a small spill, if properly trained and equipped, cover the spill with an absorbent material, and then carefully collect it into a sealed container for disposal.

    • Do not let the product enter drains.

  • After Handling : Wash hands thoroughly with soap and water after removing gloves. Clean the work area and any equipment used.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste, including contaminated PPE, disposable equipment, and the chemical itself, must be considered hazardous.

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the chemical waste through an approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area and Equipment handle2->clean1 Experiment Complete spill Spill Occurs? handle2->spill clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via Approved Vendor clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 spill->clean1 No spill_resp1 Evacuate Area spill->spill_resp1 Yes spill_resp2 Follow Spill Cleanup Protocol spill_resp1->spill_resp2 spill_resp2->clean2 Spill Contained

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(propylthio)pyrimidine-4,6-diol
Reactant of Route 2
5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.